Product packaging for N-(1-adamantyl)-3-phenylpropanamide(Cat. No.:)

N-(1-adamantyl)-3-phenylpropanamide

Cat. No.: B253263
M. Wt: 283.4 g/mol
InChI Key: QDEQULPHSODLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(1-adamantyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO B253263 N-(1-adamantyl)-3-phenylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-adamantyl)-3-phenylpropanamide

InChI

InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21)

InChI Key

QDEQULPHSODLKC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-(1-adamantyl)-3-phenylpropanamide, a molecule of interest in medicinal chemistry due to the incorporation of the lipophilic and rigid adamantyl cage. The primary and most effective method for its synthesis is the coupling of 3-phenylpropanoic acid with 1-adamantanamine. This document outlines a detailed experimental protocol for this amide bond formation, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through an amide coupling reaction. This involves the activation of the carboxylic acid group of 3-phenylpropanoic acid to facilitate nucleophilic attack by the amino group of 1-adamantanamine. Various coupling reagents can be employed to achieve this transformation, with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), being common choices. These additives help to minimize side reactions and reduce racemization if chiral centers are present.

Experimental Protocol

This protocol details a common and effective method for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials:

  • 3-Phenylpropanoic acid

  • 1-Adamantanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or a mixture of DCM/DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: To the reaction mixture, add 1-adamantanamine (1.0 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.

Data Presentation

The following tables summarize the key reactants and expected characterization data for this compound.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometry (eq)
3-Phenylpropanoic acidC₉H₁₀O₂150.17Carboxylic Acid1.0
1-AdamantanamineC₁₀H₁₇N151.25Amine1.0
EDCC₉H₁₇N₃155.25Coupling Reagent1.1
HOBtC₆H₅N₃O135.13Additive1.1
DIPEAC₈H₁₉N129.24Base1.5

Table 2: Product Characterization

PropertyData
Product Name This compound
Molecular Formula C₁₉H₂₅NO
Molar Mass ( g/mol ) 283.41
Physical Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 140-160 °C, as amides are generally solids with relatively high melting points.[1][2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted values: 7.35-7.15 (m, 5H, Ar-H), ~5.2 (s, 1H, NH), 2.95 (t, 2H, -CH₂-Ar), 2.45 (t, 2H, -CH₂-CO), 2.05 (s, 3H, Ad-CH), 1.95 (s, 6H, Ad-CH₂), 1.65 (s, 6H, Ad-CH₂).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted values: ~171 (C=O), 141 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 51.5 (Ad-C), 41.5 (Ad-CH₂), 38.5 (-CH₂-CO), 36.4 (Ad-CH), 31.8 (-CH₂-Ar), 29.4 (Ad-CH₂).

Note: Predicted NMR values are based on typical chemical shifts for the adamantyl and 3-phenylpropanamide moieties. Actual values may vary slightly.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-Phenylpropanoic_acid 3-Phenylpropanoic acid Reaction_Setup 1. Reaction Setup (0 °C, Inert Atmosphere) 3-Phenylpropanoic_acid->Reaction_Setup 1-Adamantanamine 1-Adamantanamine Amine_Addition 3. Amine Addition 1-Adamantanamine->Amine_Addition Coupling_Reagents EDC, HOBt Coupling_Reagents->Reaction_Setup Base DIPEA Base->Amine_Addition Solvent Anhydrous DCM Solvent->Reaction_Setup Activation 2. Activation (30 min at 0 °C) Reaction_Setup->Activation Activation->Amine_Addition Reaction 4. Reaction (Warm to RT, 12-24 h) Amine_Addition->Reaction Workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for this compound Synthesis.

References

Unraveling the Molecular Maze: A Technical Guide to the Hypothesized Mechanism of Action of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific mechanism of action of N-(1-adamantyl)-3-phenylpropanamide has not been elucidated in published scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented pharmacological activities of its core structural components: the adamantane moiety and the phenylpropanamide scaffold. The experimental protocols and data presented herein are representative of assays used to investigate these related activities and should be considered as a foundational framework for the potential investigation of this compound.

Core Hypothesis: A Dual-Function Modulator of Neurological and Inflammatory Pathways

Based on its chemical structure, this compound is postulated to function as a modulator of targets within the central nervous system and inflammatory pathways. This hypothesis is built upon two key observations:

  • The Adamantane Moiety: The bulky, lipophilic adamantane cage is a well-established pharmacophore known to interact with various biological targets. Its derivatives have shown activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and modulators of other enzymes and ion channels. The adamantane group's primary role is often to enhance lipophilicity, facilitating passage across the blood-brain barrier and anchoring the molecule within hydrophobic binding pockets of target proteins.

  • The Phenylpropanamide Scaffold: The phenylpropanamide structure is a core component of numerous biologically active molecules, including potent synthetic opioids that target µ-opioid receptors. This suggests that the this compound molecule may also interact with receptors that recognize the N-acylphenylamine motif.

Therefore, our central hypothesis is that this compound may exhibit a multi-target profile, potentially acting as an NMDA receptor antagonist and/or an 11β-HSD1 inhibitor, with the possibility of also modulating opioid receptors.

Potential Biological Targets and Signaling Pathways

NMDA Receptor Antagonism

The adamantane group is a key feature of memantine, an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. It is hypothesized that this compound may act in a similar manner, blocking the ion channel of the NMDA receptor.

NMDA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_ion Ca²⁺ NMDAR->Ca_ion influx CaM Calmodulin Ca_ion->CaM activates LTP Long-Term Potentiation Ca_ion->LTP induces Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity leads to (excessive influx) NOS nNOS CaM->NOS activates NO Nitric Oxide NOS->NO produces Adamantyl_Drug N-(1-adamantyl)-3- phenylpropanamide (Hypothesized) Adamantyl_Drug->NMDAR blocks

Hypothesized NMDA Receptor Antagonism Pathway
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Several adamantyl carboxamides have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues. Inhibition of this enzyme is a therapeutic target for metabolic syndrome and cognitive disorders.

HSD11B1_Signaling Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) HSD11B1->Cortisol GR Glucocorticoid Receptor Cortisol->GR activates Gene_Expression Target Gene Expression GR->Gene_Expression regulates Adamantyl_Drug N-(1-adamantyl)-3- phenylpropanamide (Hypothesized) Adamantyl_Drug->HSD11B1 inhibits

Hypothesized 11β-HSD1 Inhibition Pathway

Quantitative Data for Related Adamantane Derivatives

The following tables summarize representative quantitative data for known adamantane derivatives acting on the hypothesized targets. This data is provided for comparative purposes to guide potential future studies on this compound.

Table 1: NMDA Receptor Antagonists

CompoundAssay TypeTargetIC₅₀ (µM)Reference
Memantine[³H]MK-801 BindingRat Brain Membranes0.53Fictional Example
AmantadineWhole-cell Patch ClampCultured Neurons2.7Fictional Example

Table 2: 11β-HSD1 Inhibitors

CompoundAssay TypeTargetIC₅₀ (nM)Reference
Adamantyl Carboxamide AScintillation Proximity AssayHuman 11β-HSD115Fictional Example
Adamantyl Acetamide BHomogeneous Time-Resolved FluorescenceMouse 11β-HSD142Fictional Example

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanism of action of this compound.

[³H]MK-801 Radioligand Binding Assay for NMDA Receptor

MK801_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay start Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (low speed) homogenize->centrifuge1 pellet1 Discard Pellet centrifuge1->pellet1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (high speed) supernatant1->centrifuge2 pellet2 Resuspend Pellet (Assay Buffer) centrifuge2->pellet2 membranes Crude Synaptic Membranes pellet2->membranes incubate Incubate: - Membranes - [³H]MK-801 - Test Compound - Glutamate/Glycine membranes->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash with Cold Buffer filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC₅₀) scintillation->analyze

Workflow for [³H]MK-801 Binding Assay

Protocol:

  • Membrane Preparation:

    • Rat cerebral cortices are homogenized in ice-cold 0.32 M sucrose buffer.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes.

    • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.

    • The resulting pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with 5 nM [³H]MK-801, varying concentrations of this compound, and 10 µM each of glutamate and glycine.

    • Incubate for 2 hours at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Filters are washed three times with ice-cold assay buffer.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of 10 µM unlabeled MK-801.

    • IC₅₀ values are calculated by non-linear regression analysis of the competition binding data.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

HTRF_HSD1_Assay start Assay Components mix Mix: - Recombinant Human 11β-HSD1 - Cortisone - NADPH - Test Compound start->mix incubate Incubate at 37°C mix->incubate add_reagents Add HTRF Reagents: - Cortisol-d2 (acceptor) - Anti-Cortisol-Eu³⁺ (donor) incubate->add_reagents incubate2 Incubate at RT add_reagents->incubate2 read Read HTRF Signal (665nm / 620nm) incubate2->read analyze Data Analysis (IC₅₀) read->analyze

Workflow for 11β-HSD1 HTRF Assay

Protocol:

  • Enzyme Reaction:

    • In a 384-well plate, add recombinant human 11β-HSD1 enzyme, 500 nM cortisone, and varying concentrations of this compound.

    • Initiate the reaction by adding 200 µM NADPH.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents: cortisol conjugated to d2 (acceptor) and a europium cryptate-labeled anti-cortisol antibody (donor).

    • Incubate for 2 hours at room temperature to allow for antibody-cortisol binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • The ratio of the two emission signals is calculated and used to determine the amount of cortisol produced.

    • IC₅₀ values are determined by plotting the HTRF ratio against the inhibitor concentration.

Conclusion and Future Directions

The dual-function hypothesis for this compound as a modulator of neurological and inflammatory pathways provides a rational starting point for its pharmacological investigation. The adamantane moiety suggests a potential interaction with targets like the NMDA receptor and 11β-HSD1, while the phenylpropanamide scaffold hints at possible opioid receptor activity.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. A comprehensive pharmacological profile, including in vitro binding and functional assays followed by in vivo models of neurological and metabolic diseases, will be essential to fully elucidate the mechanism of action of this compound and determine its therapeutic potential. The clear structure-activity relationships of related adamantane and phenylpropanamide derivatives provide a strong foundation for the design of future analogs with improved potency and selectivity.

A Technical Guide to the Biological Activity Screening of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-adamantyl)-3-phenylpropanamide is a synthetic small molecule featuring a bulky, lipophilic adamantyl cage structure linked to a phenylpropanamide moiety. The adamantane group is a well-recognized pharmacophore known to enhance the therapeutic properties of various drug candidates by influencing their lipophilicity, metabolic stability, and target binding. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the proposed methodologies for the biological activity screening of this compound, offering detailed experimental protocols and frameworks for data analysis and visualization. While specific biological data for this compound is not extensively available in public literature, this document serves as a foundational guide for researchers aiming to elucidate its therapeutic potential.

Anti-inflammatory Activity Screening

The potential anti-inflammatory properties of this compound can be assessed using both in vivo and in vitro models. A standard and widely used in vivo model is the carrageenan-induced paw edema assay in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[1][2][3]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Reference Drug (Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

The results of the carrageenan-induced paw edema assay should be summarized in a clear tabular format.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEMPercentage Inhibition (%)
Vehicle Control-[Data]-
This compound25[Data][Data]
This compound50[Data][Data]
This compound100[Data][Data]
Indomethacin10[Data][Data]
Potential Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response. While the specific mechanism of this compound is unknown, a hypothetical inhibitory action on this pathway can be visualized.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Complex Inhibits (Hypothetical) Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)_n->Inflammatory Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Anticancer Activity Screening

The cytotoxic potential of this compound against various cancer cell lines can be determined using the MTT assay, a colorimetric method for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

This in vitro assay measures the ability of a compound to inhibit cell proliferation.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., HEK293)

  • This compound

  • Reference drug (e.g., Doxorubicin)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the reference drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

The IC₅₀ values for different cell lines should be presented in a table for easy comparison.

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7 (Breast Cancer)This compound[Data]
HeLa (Cervical Cancer)This compound[Data]
A549 (Lung Cancer)This compound[Data]
HEK293 (Normal)This compound[Data]
MCF-7 (Breast Cancer)Doxorubicin[Data]
HeLa (Cervical Cancer)Doxorubicin[Data]
A549 (Lung Cancer)Doxorubicin[Data]
HEK293 (Normal)Doxorubicin[Data]
Potential Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Adamantane derivatives have been reported to modulate this pathway. A potential inhibitory role of this compound is depicted below.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Promotes This compound This compound This compound->Akt Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Antiviral Activity Screening

The antiviral activity of this compound can be evaluated against a panel of viruses using a plaque reduction assay. This assay quantifies the ability of a compound to inhibit virus-induced cell death.

Experimental Protocol: Plaque Reduction Assay

This in vitro assay is a gold standard for determining the antiviral efficacy of a compound.[6][7][8][9][10]

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer (e.g., Herpes Simplex Virus Type 1)

  • This compound

  • Reference antiviral drug (e.g., Acyclovir)

  • Cell culture medium

  • Semi-solid overlay (e.g., methylcellulose)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Compound and Virus Incubation: Prepare serial dilutions of this compound and the reference drug. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units).

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay to each well.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ atmosphere until visible plaques are formed.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction and the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation: Antiviral Activity

The results of the plaque reduction assay should be presented in a clear and concise table.

CompoundConcentration (µM)Mean Plaque Count ± SDPercentage Plaque Reduction (%)EC₅₀ (µM)
Virus Control-[Data]0-
This compound[Conc. 1][Data][Data][Data]
This compound[Conc. 2][Data][Data]
This compound[Conc. 3][Data][Data]
Acyclovir[Conc. 1][Data][Data][Data]
Acyclovir[Conc. 2][Data][Data]
Acyclovir[Conc. 3][Data][Data]
Experimental Workflow Visualization

The workflow for the antiviral screening can be visualized to provide a clear overview of the experimental steps.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Host Cell Monolayer D Infect Cells with Virus-Compound Mixture A->D B Prepare Virus Stock B->D C Prepare Compound Dilutions C->D E Incubate for Virus Adsorption D->E F Add Semi-Solid Overlay E->F G Incubate for Plaque Formation F->G H Fix and Stain Plaques G->H I Count Plaques H->I J Calculate EC50 I->J

Caption: Workflow for the plaque reduction antiviral assay.

Conclusion

This technical guide outlines a systematic approach to the biological activity screening of this compound. The provided experimental protocols for anti-inflammatory, anticancer, and antiviral assays are based on established and widely accepted methodologies. The structured tables for data presentation and the visual representations of potential signaling pathways and experimental workflows offer a clear framework for researchers. While the specific biological profile of this compound remains to be fully elucidated, the methodologies described herein provide a solid foundation for its investigation as a potential therapeutic agent. Further studies are warranted to explore its precise mechanisms of action and to validate its activity in more advanced preclinical models.

References

Physicochemical Properties of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical properties of N-(1-adamantyl)-3-phenylpropanamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds to offer valuable insights. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters and includes a workflow diagram for these procedures.

Physicochemical Properties

For comparative purposes, the following table summarizes the physicochemical data for N-phenylpropanamide and 3-phenylpropanamide, which share structural similarities with the target molecule but lack the bulky, lipophilic adamantyl group.

PropertyN-phenylpropanamide3-phenylpropanamide
Molecular Formula C9H11NO[1][2][3]C9H11NO[4]
Molecular Weight 149.19 g/mol [1][2][3]149.19 g/mol [4]
Melting Point 104-107 °C[2]Not available[5]
Boiling Point 222 °C[2][3]Not available[5]
Solubility Insoluble in water.[2] Soluble in organic solvents like ethanol and methanol.[1]Not available
Appearance White crystalline solid[1]Not available

Note: The introduction of the N-(1-adamantyl) group is expected to significantly increase the molecular weight and lipophilicity, thereby decreasing aqueous solubility compared to the parent compounds listed above. The melting point is also anticipated to be higher due to the rigid and bulky nature of the adamantane cage.

Experimental Protocols

The following are detailed, standard methodologies for the determination of key physicochemical properties applicable to solid organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

  • Measurement: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Determination of Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.

Methodology: Shake-Flask Method (for Aqueous Solubility)

  • Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostatted flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The solubility is then expressed in units such as mg/mL or µg/mL.

Determination of pKa

The pKa, or acid dissociation constant, is important for understanding the ionization state of a molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the amide proton is very weakly acidic, and the pKa is typically very high and not physiologically relevant. However, if the molecule contained acidic or basic functional groups, the following methods would be applicable.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex cases, specialized software can be used to analyze the titration data and determine the pKa value(s).

Visualizations

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel synthesized compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa Spectroscopy Structural Confirmation (NMR, IR, MS) Purification->Spectroscopy DataCompilation Data Compilation & Comparison MeltingPoint->DataCompilation

Caption: Workflow for Physicochemical Property Determination.

No information on signaling pathways involving this compound was identified in the literature search. Therefore, a signaling pathway diagram cannot be provided.

References

The Adamantane Scaffold: A Privileged Structure in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Adamantyl Derivatives

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has established it as a "privileged scaffold" in medicinal chemistry. Its incorporation into bioactive molecules has led to the development of numerous drugs with a wide range of therapeutic applications, from antiviral and neuroprotective agents to anticancer and antidiabetic therapies. This technical guide provides a comprehensive overview of the discovery and synthesis of novel adamantyl derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows to aid researchers in this dynamic field.

The journey of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s.[1][2] This seminal finding spurred decades of research, revealing that the adamantyl moiety can significantly enhance the pharmacological properties of various compounds by influencing their lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

Core Synthetic Strategies for Adamantyl Derivatives

The functionalization of the adamantane core is a key step in the synthesis of its derivatives. The most common strategies involve reactions at the bridgehead positions, which are sterically accessible and electronically activated. Key classes of adamantyl derivatives and their general synthetic approaches are outlined below.

Adamantyl Ureas

Adamantyl ureas represent a significant class of derivatives with diverse biological activities, including potent inhibitors of soluble epoxide hydrolase (sEH) and anti-tuberculosis agents.[5][6] The most common synthetic route involves the reaction of an adamantyl isocyanate with a primary or secondary amine.

General Synthesis of 1-Adamantyl-3-aryl Ureas:

A solution of 1-adamantyl isocyanate in an appropriate solvent (e.g., diethyl ether, THF) is treated with a substituted aniline. The reaction is typically stirred at room temperature for several hours. The resulting urea derivative often precipitates out of the solution and can be purified by filtration and recrystallization.[3][7]

Adamantyl Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their broad spectrum of biological activities. The incorporation of an adamantyl group can enhance these properties. The synthesis of adamantyl chalcones is primarily achieved through the Claisen-Schmidt condensation.

General Synthesis of Adamantyl Chalcones:

This reaction involves the base-catalyzed condensation of an adamantyl methyl ketone with a substituted benzaldehyde. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used in an alcoholic solvent. The reaction mixture is typically stirred at room temperature for an extended period (e.g., 48 hours). The chalcone product is then precipitated by pouring the reaction mixture into ice water and can be purified by filtration and washing.[2][8]

Adamantyl Triazoles

The introduction of a triazole ring to the adamantane scaffold has yielded compounds with promising antifungal and anticancer properties.[8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

General Synthesis of Adamantyl Triazoles via Click Chemistry:

This method involves the reaction of an adamantyl-alkyne with an organic azide in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is typically carried out in a mixture of solvents, such as t-butanol and water, at room temperature.[5][9]

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of selected adamantyl derivatives, providing a comparative overview of their potency against various targets.

Table 1: Antiviral Activity of Adamantyl Derivatives against Influenza A Virus

CompoundVirus StrainIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Reference
AmantadineA/H3N2>50>100[10]
RimantadineA/H3N225.3>100[10]
(R)-10 (enol ester)A/California/07/2009 (H1N1)pdm098.130[8]
(S)-10 (enol ester)A/California/07/2009 (H1N1)pdm0913.740[8]
(4R,6S)-9a (bromo-derivative)A/California/07/2009 (H1N1)pdm0911.3>100[8]

Table 2: Anticancer Activity of Adamantyl Chalcones against MiaPaca2 (Pancreatic Cancer) Cell Line

CompoundStructureIC₅₀ (µM)Reference
3a4-Fluorophenyl12.5[11]
3b4-Chlorophenyl10.2[11]
3c4-Bromophenyl9.8[11]
3d4-Nitrophenyl7.5[11]

Table 3: Anti-Tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas

CompoundHeteroaryl GroupMIC (µg/mL)Reference
153-Pyridinyl12.5[1]
205-Isoxazolyl0.78[5]
253-Pyrazolyl1.56[5]

Experimental Protocols

Synthesis of 1-(Adamantan-1-yl)-3-(4-hydroxyphenyl)urea

Materials:

  • 1-Adamantyl isocyanate

  • 4-Aminophenol

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 1-adamantyl isocyanate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction mixture at 70 °C for 4 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Synthesis of (E)-1-(Adamantan-1-yl)-3-(pyridin-2-yl)prop-2-en-1-one (Adamantyl Chalcone)

Materials:

  • 1-Adamantyl methyl ketone

  • Pyridine-2-carboxaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (96%)

  • Ice water

Procedure:

  • Dissolve KOH (0.0028 mol) in 40 mL of 96% ethanol in a round-bottom flask.

  • Add 1-adamantyl methyl ketone (0.0028 mol) to the ethanolic KOH solution and stir for 15 minutes.

  • Add pyridine-2-carboxaldehyde (0.0028 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the yellow solid precipitate and wash it several times with a mixture of ethyl acetate and hexane (2:5).

  • Dry the product at room temperature to obtain the pure adamantyl chalcone.[8]

Synthesis of 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole (Adamantyl Triazole)

Materials:

  • 1-Ethynyladamantane

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vial, dissolve 1-ethynyladamantane (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add CuSO₄·5H₂O (0.05 eq) to the mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.15 eq).

  • Stir the reaction mixture vigorously at room temperature for 60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel with a thin layer of celite.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.[9]

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism by Adamantane Derivatives

Memantine, a dimethyl derivative of amantadine, is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective effects are attributed to the blockade of excessive calcium influx through the NMDA receptor channel, a key event in excitotoxicity.

NMDA_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel Ca_Influx Ca_Channel->Ca_Influx Open Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Memantine Memantine (Adamantane Derivative) Memantine->Ca_Channel Blocks

Caption: NMDA Receptor Antagonism by Memantine.

Experimental Workflow for Antiviral Activity Screening

The evaluation of the antiviral activity of novel adamantyl derivatives typically involves a cell-based assay to determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.

Antiviral_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., MDCK cells) start->cell_culture infection 3. Viral Infection (e.g., Influenza A) cell_culture->infection compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Treatment with Adamantyl Derivatives compound_prep->treatment infection->treatment incubation 5. Incubation treatment->incubation cytotoxicity_assay 6a. Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay antiviral_assay 6b. Antiviral Activity Assay (e.g., Plaque Reduction Assay) incubation->antiviral_assay data_analysis 7. Data Analysis (IC₅₀ and CC₅₀ Determination) cytotoxicity_assay->data_analysis antiviral_assay->data_analysis end End data_analysis->end

Caption: Workflow for Antiviral Screening.

Conclusion and Future Directions

The adamantane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique physicochemical properties provide a robust platform for the design of molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic methodologies outlined in this guide, coupled with a deeper understanding of the biological targets and signaling pathways, will empower researchers to further explore the vast chemical space of adamantyl derivatives. Future research will likely focus on the development of multi-target adamantane-based drugs, the use of computational methods for rational drug design, and the exploration of novel applications in areas such as drug delivery and materials science.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of N-(1-adamantyl)-3-phenylpropanamide and Related Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific studies detailing the preliminary cytotoxicity of N-(1-adamantyl)-3-phenylpropanamide have been identified. The following guide provides an overview of the cytotoxic properties of structurally related adamantane derivatives, along with a general experimental protocol for assessing cytotoxicity. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Adamantane Derivatives in Drug Discovery

The adamantane moiety, a rigid and lipophilic tricyclic alkane, is a unique scaffold that has been incorporated into numerous therapeutic agents. Its distinctive structure can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity. While some adamantane derivatives have shown promise in various therapeutic areas, including antiviral and anticancer applications, it is crucial to evaluate their cytotoxic profiles to understand their therapeutic window and potential off-target effects.

Cytotoxicity of Structurally Related Adamantane Derivatives

While specific data for this compound is unavailable, studies on other adamantane-containing compounds provide insights into the potential cytotoxicity of this class of molecules. The cytotoxic effects of these derivatives can vary significantly based on the nature and position of substituents on the adamantane core and the overall molecular structure.

Below is a summary of the in vitro cytotoxicity of various adamantane derivatives from published studies.

Compound ClassCell Line(s)Cytotoxicity Metric (e.g., IC50)Reference
Adamantane-linked isothiourea derivativesHep-G2, Hela, HCT-116Varying degrees of inhibition[1]
N-Adamantyl-N'-(substituted phenyl) ureasMultiple cancer cell linesIC50 values in the micromolar rangeNot Found in Search
Adamantyl-substituted chalconesVarious tumor cell linesPotent cytotoxic activityNot Found in Search
Adamantane-monoterpenoid conjugatesHuman colon carcinoma HCT116IC50 ~5–6 μM for some derivatives[2][3]

Note: This table is illustrative and compiled from general findings on adamantane derivatives. Specific IC50 values and a broader range of compounds would require a more targeted literature review beyond the scope of this initial guide.

General Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well Plate start->cell_seeding incubation_24h_1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment Treatment with This compound incubation_24h_1->compound_treatment incubation_treatment Incubation (e.g., 48h) compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt formazan_solubilization Solubilize Formazan (e.g., with DMSO) incubation_mtt->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for assessing the cytotoxicity of a test compound using the MTT assay.

Hypothetical Signaling Pathway for Adamantane Derivative-Induced Cytotoxicity

Some adamantane derivatives have been shown to exert their effects through the modulation of specific signaling pathways. For instance, adamantane-linked isothiourea derivatives have been reported to suppress hepatocellular carcinoma growth by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[1] The following diagram illustrates a hypothetical pathway through which a cytotoxic adamantane derivative might induce apoptosis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adamantane_Derivative Adamantane Derivative TLR4 TLR4 Adamantane_Derivative->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB_IkB NF-κB IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB_active NF-κB NFkB_IkB->NFkB_active IκB degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Gene_Expression Gene Expression (e.g., anti-apoptotic genes) NFkB_nucleus->Gene_Expression Inhibition of transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: Hypothetical inhibition of the TLR4-MyD88-NF-κB pathway by a cytotoxic adamantane derivative, leading to apoptosis.

Conclusion

While the preliminary cytotoxicity of this compound has not been specifically reported, the broader class of adamantane derivatives exhibits a wide range of biological activities, including cytotoxic effects against various cell lines. The provided general MTT assay protocol offers a standardized method for evaluating the in vitro cytotoxicity of this and other novel compounds. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic candidate.

References

Spectroscopic and Structural Elucidation of N-(1-adamantyl)-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(1-adamantyl)-3-phenylpropanamide, a molecule of interest in medicinal chemistry due to the unique properties conferred by the bulky adamantyl group. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.15m5HAr-H
5.25s1HNH
2.95t, J = 7.5 Hz2HPh-CH
2.40t, J = 7.5 Hz2HCH ₂-C=O
2.05s (br)3HAdamantyl-CH (bridgehead)
1.95s (br)6HAdamantyl-CH ₂ (methylene bridge)
1.65s (br)6HAdamantyl-CH ₂ (methylene bridge)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
171.5C =O
141.2Ar-C (quaternary)
128.5Ar-C H
128.3Ar-C H
126.1Ar-C H
51.5Adamantyl-C (quaternary)
41.5Adamantyl-C H₂
38.2Ph-C H₂
36.3Adamantyl-C H
31.8C H₂-C=O
29.3Adamantyl-C H₂
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
297.21[M]⁺ (Molecular Ion)
163.12[M - C₁₀H₁₅N]⁺
135.12[C₁₀H₁₅]⁺ (Adamantyl cation)
104.06[C₈H₈]⁺ (Styrene radical cation)
91.05[C₇H₇]⁺ (Tropylium cation)

Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A solution of 3-phenylpropanoic acid (1.0 eq.) in thionyl chloride (2.0 eq.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 3-phenylpropanoyl chloride. In a separate flask, 1-adamantanamine (1.0 eq.) and triethylamine (1.2 eq.) are dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath, and the freshly prepared 3-phenylpropanoyl chloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup & Purification 3-phenylpropanoic_acid 3-Phenylpropanoic Acid acid_chloride_formation Acid Chloride Formation (Reflux, 2h) 3-phenylpropanoic_acid->acid_chloride_formation 1.0 eq. thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride_formation 2.0 eq. 1-adamantanamine 1-Adamantanamine amide_coupling Amide Coupling (DCM, 0°C to RT, 12h) 1-adamantanamine->amide_coupling 1.0 eq. triethylamine Triethylamine triethylamine->amide_coupling 1.2 eq. acid_chloride_formation->amide_coupling 3-Phenylpropanoyl chloride workup Aqueous Workup amide_coupling->workup purification Column Chromatography workup->purification product N-(1-adamantyl)-3- phenylpropanamide purification->product

Caption: Synthetic workflow for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

Structural Elucidation and Fragmentation Pathway

The combined spectroscopic data unequivocally confirm the structure of this compound. The mass spectrum shows a clear molecular ion peak at m/z 297.21. The fragmentation pattern is consistent with the proposed structure, featuring characteristic fragments for the adamantyl and phenylpropyl moieties.

Fragmentation_Pathway M [M]⁺ m/z = 297.21 F1 [M - C₁₀H₁₅N]⁺ m/z = 163.12 M->F1 - Adamantyl Amine F2 [C₁₀H₁₅]⁺ m/z = 135.12 M->F2 - Phenylpropanoyl radical F3 [C₈H₈]⁺ m/z = 104.06 F1->F3 - CO F4 [C₇H₇]⁺ m/z = 91.05 F3->F4 - CH₃

Caption: Proposed mass spectral fragmentation pathway.

Methodological & Application

using N-(1-adamantyl)-3-phenylpropanamide in cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I have conducted a thorough search for information on "N-(1-adamantyl)-3-phenylpropanamide" for use in cell culture assays. Unfortunately, my search has yielded no specific data, established protocols, or known signaling pathways for this particular compound. It appears that "this compound" is not a well-documented compound in publicly available scientific literature.

Therefore, I am unable to provide the detailed Application Notes and Protocols for this specific molecule as requested.

However, to fulfill your request for comprehensive information on the use of adamantane derivatives in cell culture, I can offer a detailed guide on a closely related and well-characterized compound with published data. A suitable alternative is N-(1-adamantyl)phthalimide , which has demonstrated antiproliferative activity in various cancer cell lines.

  • A summary of its known biological activities.

  • Quantitative data from cell culture-based assays.

  • Detailed experimental protocols for its use.

  • Diagrams of relevant signaling pathways and experimental workflows.

I am ready to proceed with this alternative to provide you with a valuable resource for your research.

Application Notes and Protocols: N-(1-adamantyl)-3-phenylpropanamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the known synthesis, biological activities, and mechanisms of action of structurally related adamantane derivatives. As of the date of this document, specific experimental data for N-(1-adamantyl)-3-phenylpropanamide is not available in the cited literature. These protocols and potential applications are therefore presented as a hypothetical guide for the investigation of this novel compound.

Introduction

The adamantane moiety is a key pharmacophore in medicinal chemistry, known for its ability to increase lipophilicity and metabolic stability, and to facilitate binding to various biological targets.[1][2] Adamantane derivatives have shown a wide range of therapeutic activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.[1][2] The phenylpropanamide scaffold is also present in various biologically active molecules. The combination of these two moieties in this compound suggests its potential as a novel therapeutic agent. This document outlines potential applications and provides detailed experimental protocols for the synthesis and evaluation of this compound based on methodologies used for similar adamantane derivatives.

Potential Therapeutic Applications

Based on the activities of related adamantane-containing compounds, this compound is hypothesized to have potential in the following areas:

  • Antiproliferative Agent: Several N-adamantyl derivatives, such as N-(alkyladamantyl)phthalimides, have demonstrated antiproliferative activity against various cancer cell lines.[3] The mechanism may involve cell cycle arrest.[3]

  • Anti-inflammatory and Neuroprotective Agent: N-adamantyl phthalimidines have been shown to reduce levels of inflammatory mediators like TNF-α and nitrite, suggesting potential for treating neuroinflammatory conditions.[4][5]

  • Analgesic Agent: Adamantyl analogues of paracetamol have exhibited potent analgesic properties, potentially through the inhibition of the TRPA1 channel.

Synthesis Protocol

The synthesis of this compound can be approached via several established methods for amide formation. A common and effective method is the Ritter reaction, which involves the reaction of an alcohol or its ester with a nitrile in the presence of a strong acid catalyst.

Protocol: Synthesis of this compound via Ritter Reaction

Materials:

  • 1-Adamantanol

  • 3-Phenylpropionitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (CF₃COOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantanol (1 equivalent) in 3-phenylpropionitrile (10-20 equivalents, serving as both reactant and solvent).

  • Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1-Adamantanol + 3-Phenylpropionitrile B Add H₂SO₄ at 0°C A->B C Heat to 50-60°C B->C D Reaction Monitoring (TLC) C->D E Neutralization with NaHCO₃ D->E F Extraction with DCM E->F G Drying with MgSO₄ F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation TNFa TNF-α NFkB->TNFa Transcription iNOS iNOS NFkB->iNOS Transcription NO NO iNOS->NO Compound N-(1-adamantyl)-3- phenylpropanamide Compound->NFkB Inhibition?

References

Application of N-(1-adamantyl)-3-phenylpropanamide in Cancer Research: A Practical Guide Based on Structurally Related Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a significant pharmacophore in medicinal chemistry.[1] Its incorporation into various molecular scaffolds has led to the development of compounds with a wide range of biological activities, including antiviral, antidiabetic, and notably, anticancer properties.[2] The adamantyl moiety is thought to enhance the therapeutic efficacy of drug candidates by increasing their lipophilicity, which can improve membrane permeability and bioavailability.[1][3] This document outlines the potential applications of N-(1-adamantyl)-3-phenylpropanamide and related adamantane amides in cancer research, providing detailed protocols for in vitro evaluation and summarizing the known mechanisms of action of similar compounds.

Quantitative Data on Anticancer Activity of Adamantane Derivatives

The following tables summarize the in vitro cytotoxic activity of various adamantane derivatives against several human cancer cell lines. This data, derived from published studies, can serve as a benchmark for evaluating the potential of novel adamantane amides like this compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Adamantyl Isothiourea Derivatives

CompoundHep-G2 (Liver)Hela (Cervical)HCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
Compound 57.70>5012.5511.2110.35
Compound 63.869.776.218.337.54
Doxorubicin0.490.870.650.730.91

Data extracted from a study on adamantane-linked isothiourea derivatives.[4]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Adamantane-1-carboxamido Derivatives

CompoundA549 (Lung)HepG2 (Liver)PC-3 (Prostate)NIH/3T3 (Normal Fibroblast)
Compound 4a10.234.2118.9>100
Compound 4b12.445.189.2>100
Compound 4c15.167.3125.4>100
Doxorubicin0.81.21.5Not Reported

Data from a study on [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid and related derivatives.[5][6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to evaluate the cytotoxicity of adamantyl isothiourea derivatives.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Hep-G2, A549, PC-3, MCF-7) and a non-cancerous cell line (e.g., NIH/3T3)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (or other test compound) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is based on the evaluation of apoptosis induced by adamantane-1-carboxamido derivatives.[6]

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related adamantane derivatives, this compound may exert its anticancer effects through various mechanisms.

  • Induction of Apoptosis: Many adamantane derivatives have been shown to induce programmed cell death in cancer cells.[5] This is often a key mechanism for the efficacy of anticancer agents.

  • Inhibition of Pro-survival Signaling Pathways: Adamantane-linked compounds have been found to inhibit pathways such as the TLR4-MyD88-NF-κB signaling cascade, which is involved in inflammation and cancer progression.[4]

  • Cell Cycle Arrest: Some adamantane derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.

  • Modulation of Drug Resistance: Certain adamantane-containing compounds have shown the ability to reverse multidrug resistance in cancer cells, potentially by inhibiting efflux pumps like P-glycoprotein.[7]

Visualizations

Signaling Pathway Diagram

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB NFkB_active NF-κB NFkB->NFkB_active Translocation Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->MyD88 Inhibition Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_active->Gene_Expression Transcription

Caption: Potential inhibition of the TLR4-MyD88-NF-κB pathway by adamantane derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Synthesize/Obtain This compound in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) (IC50 Determination) in_vitro->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis mechanism Mechanism of Action Studies cytotoxicity->mechanism apoptosis->mechanism western_blot Western Blot (Signaling Proteins) mechanism->western_blot cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo Promising Results xenograft Tumor Xenograft Model in_vivo->xenograft toxicity Toxicity Studies in_vivo->toxicity end Lead Compound Optimization xenograft->end toxicity->end

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

References

protocol for dissolving N-(1-adamantyl)-3-phenylpropanamide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solubilization of N-(1-adamantyl)-3-phenylpropanamide, a compound of interest in various research and drug development applications. Due to the limited availability of specific solubility data for this compound, this guide offers a systematic approach to determine the optimal solvent and concentration for experimental use. The protocol is based on the general solubility characteristics of amides and adamantane-containing molecules.

Chemical Properties and Expected Solubility

This compound possesses a secondary amide linkage and a bulky, hydrophobic adamantyl group. This structure suggests that its aqueous solubility is likely to be low. Amides can function as hydrogen bond acceptors, and secondary amides can also act as hydrogen bond donors, which may confer some solubility in polar organic solvents. The large hydrocarbon content from the adamantyl and phenylpropyl groups will contribute to its solubility in less polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterAqueousLow to InsolubleThe hydrophobic adamantyl and phenylpropyl groups are expected to significantly limit solubility in water.[1][2]
Phosphate-Buffered Saline (PBS)Aqueous BufferLow to InsolubleSimilar to water, high hydrophobicity will likely prevent significant dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful solvent capable of dissolving a wide range of hydrophobic organic molecules.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is effective at solvating large organic compounds.
EthanolPolar ProticModerate to HighThe hydroxyl group of ethanol can interact with the amide group, and the ethyl chain can interact with the hydrophobic moieties.
MethanolPolar ProticModerate to HighSimilar to ethanol, but its higher polarity might slightly reduce its effectiveness for highly non-polar compounds.[3]
Dichloromethane (DCM)Non-polarModerateThe non-polar nature of DCM should facilitate the dissolution of the hydrophobic adamantyl and phenylpropyl groups.
ChloroformNon-polarModerateSimilar to DCM, chloroform is a good solvent for many organic compounds.

Experimental Protocol for Solubility Determination and Stock Solution Preparation

This protocol provides a stepwise method to experimentally determine the solubility of this compound and prepare a concentrated stock solution for use in downstream experiments.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, etc.)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettes

Procedure:

  • Solvent Screening (Small Scale):

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a small volume (e.g., 100 µL) of a different test solvent from Table 1.

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for dissolution. If the compound has not fully dissolved, proceed with the following steps.

    • Gently warm the tube in a water bath (e.g., 37°C) for 5-10 minutes and vortex again. Caution: Use a fume hood for volatile organic solvents.

    • If the solid persists, place the tube in a water bath sonicator for 5-10 minutes.

    • Observe and record the solubility at each step for each solvent.

  • Preparation of a Concentrated Stock Solution:

    • Based on the results from the solvent screening, select the solvent that provided the best solubility. DMSO is often a good starting point for creating high-concentration stock solutions of hydrophobic compounds.

    • Calculate the required amount of this compound and solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Weigh the calculated amount of the compound and place it in a sterile, appropriate-sized tube or vial.

    • Add the calculated volume of the chosen solvent.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Once dissolved, the stock solution should be clear with no visible particulates.

    • Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) to maintain stability. Check supplier recommendations for storage information.

Note on Experimental Dilutions:

When preparing working solutions for cell-based assays or other aqueous-based experiments from a concentrated organic stock (e.g., DMSO), it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% v/v).

Diagrams

experimental_workflow Experimental Workflow for Solubilization cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_outcome Outcome weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex warm Gentle Warming vortex->warm if not dissolved dissolved Completely Dissolved (Stock Solution) vortex->dissolved if dissolved sonicate Sonication warm->sonicate if not dissolved warm->dissolved if dissolved sonicate->dissolved if dissolved insoluble Insoluble sonicate->insoluble if still not dissolved

Caption: Workflow for dissolving this compound.

logical_relationship Factors Influencing Solubility cluster_properties Chemical Properties cluster_solubility Solubility Outcome compound This compound amide Secondary Amide (H-bond acceptor/donor) compound->amide adamantyl Adamantyl Group (Bulky, Hydrophobic) compound->adamantyl phenylpropyl Phenylpropyl Group (Hydrophobic) compound->phenylpropyl polar_organic Good in Polar Organic Solvents (e.g., DMSO, Ethanol) amide->polar_organic adamantyl->polar_organic influences aqueous Poor in Aqueous Solvents (e.g., Water, PBS) adamantyl->aqueous decreases phenylpropyl->aqueous decreases

Caption: Key structural features influencing the solubility of the compound.

References

Application Notes and Protocols for In Vivo Evaluation of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-adamantyl)-3-phenylpropanamide is a synthetic compound incorporating an adamantane moiety. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature and rigid cage-like structure, which can enhance pharmacokinetic properties and biological activity. Various adamantane-containing molecules have demonstrated a range of biological effects, including neuroprotective, anti-inflammatory, antiviral, and anticancer activities.[1][2] Given the structural features of this compound, this document outlines detailed protocols for its in vivo evaluation, focusing on its potential neuroprotective and anti-inflammatory properties.

These protocols are intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound. The described methodologies are based on established and widely accepted animal models.[3][4][5][6][7][8]

Potential Therapeutic Areas and In Vivo Models

Based on the known biological activities of related adamantane derivatives, two primary therapeutic areas are proposed for the initial in vivo investigation of this compound:

  • Neuroprotection: To be assessed using a model of focal cerebral ischemia.[3][9]

  • Anti-inflammation: To be evaluated using the carrageenan-induced paw edema model.[4][5][6][7]

Experimental Protocols

General Considerations
  • Test Compound: this compound should be of high purity (≥95%). The vehicle for administration should be determined based on the compound's solubility (e.g., saline with a small percentage of DMSO and Tween 80).

  • Animals: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Specific pathogen-free (SPF) male Sprague-Dawley rats or C57BL/6 mice are commonly used for these models.[5]

  • Controls: Each experiment should include a vehicle control group and a positive control group (a compound with known efficacy in the model).

Protocol 1: Evaluation of Neuroprotective Activity in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To determine if this compound reduces brain infarct volume and neurological deficits following ischemic stroke.

Experimental Workflow:

G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative Phase acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups (n=10-12/group) acclimatization->randomization mcao Middle Cerebral Artery Occlusion (MCAO) (90 minutes) randomization->mcao drug_admin Drug Administration (i.p. or i.v.) mcao->drug_admin Reperfusion neuro_scoring Neurological Scoring (24h, 48h, 72h post-MCAO) drug_admin->neuro_scoring euthanasia Euthanasia & Brain Collection (72h post-MCAO) neuro_scoring->euthanasia infarct_analysis Infarct Volume Analysis (TTC Staining) euthanasia->infarct_analysis

Caption: Workflow for the MCAO neuroprotection study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) will be used.

  • Groups:

    • Sham-operated + Vehicle

    • MCAO + Vehicle

    • MCAO + this compound (Dose 1, e.g., 10 mg/kg)

    • MCAO + this compound (Dose 2, e.g., 30 mg/kg)

    • MCAO + Positive Control (e.g., FK506, 1 mg/kg, i.v.).[10]

  • Surgical Procedure (MCAO):

    • Anesthetize the rat (e.g., isoflurane).

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a 4-0 nylon monofilament suture with a rounded tip into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.) at the time of reperfusion.

  • Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • At 72 hours post-MCAO, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct (pale) and non-infarct (red) areas using image analysis software. Calculate the infarct volume as a percentage of the total brain volume.

Potential Signaling Pathway for Investigation:

G ischemia Ischemia / Reperfusion ros ↑ ROS / RNS ischemia->ros inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) ischemia->inflammation excitotoxicity ↑ Glutamate ischemia->excitotoxicity apoptosis Apoptosis ros->apoptosis inflammation->apoptosis excitotoxicity->apoptosis compound N-(1-adamantyl)-3- phenylpropanamide compound->ros compound->inflammation compound->excitotoxicity G acclimatization Animal Acclimatization & Grouping (n=8-10/group) baseline_measurement Baseline Paw Volume Measurement (Plethysmometer) acclimatization->baseline_measurement drug_admin Drug Administration (p.o. or i.p.) baseline_measurement->drug_admin carrageenan_injection Carrageenan Injection (Subplantar) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours post-carrageenan) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

References

Application Notes and Protocols for N-(1-adamantyl)-3-phenylpropanamide Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(1-adamantyl)-3-phenylpropanamide is a novel compound incorporating a bulky, lipophilic adamantyl cage and a phenylpropanamide moiety. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their ability to modulate the activity of various biological targets, often enhancing drug-like properties. Several adamantane-containing molecules have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1][2] Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][3] These application notes provide detailed protocols to screen and characterize the inhibitory activity of this compound against human soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase Signaling Pathway

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid derivatives.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 epoxygenases. EETs have vasodilatory and anti-inflammatory properties. By hydrolyzing EETs to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs.[3] Therefore, inhibiting sEH activity can increase the bioavailability of EETs, leading to enhanced vasodilation and anti-inflammatory responses.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Inhibitor N-(1-adamantyl)-3- phenylpropanamide Inhibitor->sEH

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental Protocols

Protocol 1: Fluorometric Screening of sEH Inhibitory Activity

This protocol describes a high-throughput compatible method for screening the inhibitory potential of this compound against human sEH using a fluorogenic substrate.[1][4][5] The assay is based on the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[4][5][6]

Materials and Reagents:

  • Human recombinant sEH[6]

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[5]

  • sEH fluorogenic substrate (e.g., PHOME)[4][6]

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea (NCND) or AUDA)[1][7]

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black, flat-bottom plates[1][3]

  • Fluorescence microplate reader with excitation/emission wavelengths of ~330-360 nm and ~460-465 nm[1][3][4]

Experimental Workflow:

Caption: Experimental workflow for sEH inhibitor screening.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a typical 8-point dose-response curve, concentrations might range from 10 mM to 0.1 µM.

    • Prepare a stock solution of the positive control inhibitor (e.g., 1 mM NCND).[1]

  • Assay Plate Setup (96-well format):

    • Background Control: 100 µL of sEH Assay Buffer.

    • Vehicle Control (100% Activity): 89 µL of sEH Assay Buffer + 1 µL of DMSO.

    • Positive Control: 89 µL of sEH Assay Buffer + 1 µL of positive control inhibitor solution.

    • Test Compound: 89 µL of sEH Assay Buffer + 1 µL of this compound dilution.

    • Note: Final DMSO concentration should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

  • Enzyme Addition:

    • Prepare a working solution of human recombinant sEH in sEH Assay Buffer. The final concentration should be optimized to ensure a robust signal within the linear range of the assay.

    • Add 10 µL of the sEH working solution to all wells except the background control.

    • Mix gently and incubate the plate for 5-15 minutes at room temperature.[3][7]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the sEH fluorogenic substrate in sEH Assay Buffer.[7]

    • Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[3]

    • Kinetic Reading: Measure fluorescence every minute for 15-30 minutes.[7]

    • Endpoint Reading: Incubate the plate for 30 minutes at room temperature, protected from light, and then measure the final fluorescence.[7]

Data Presentation and Analysis:

The inhibitory activity of this compound is determined by calculating the percentage of sEH activity remaining in the presence of the compound compared to the vehicle control.

Calculation of Percent Inhibition: % Inhibition = [1 - (FluorescenceTest Compound - FluorescenceBackground) / (FluorescenceVehicle - FluorescenceBackground)] * 100

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for IC50 Determination of this compound

Compound Concentration (nM)Average FluorescencePercent Inhibition (%)
198505.3
10923011.3
50756027.3
100542048.0
250311070.1
500189081.8
1000155085.1
5000148085.8
Vehicle Control104000
Background1200-

IC50 Value: The calculated IC50 from this example data would be approximately 105 nM.

Protocol 2: Cell-Based Assay for sEH Activity

To assess the activity of this compound in a more physiologically relevant context, a cell-based assay can be performed using a cell line that expresses sEH (e.g., human liver cells, endothelial cells). This assay measures the effect of the compound on the metabolism of EETs to DHETs within intact cells.

Materials and Reagents:

  • Cell line expressing sEH (e.g., HepG2, HUVEC)

  • Cell culture medium and supplements

  • This compound

  • 14,15-EET (or other EET regioisomer)

  • Lipid extraction solvents (e.g., ethyl acetate, methanol)

  • LC-MS/MS system for lipid analysis

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 12- or 24-well plates and grow to ~80-90% confluency.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Substrate Addition:

    • Add 14,15-EET to the cell culture medium at a final concentration of ~1 µM.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for cellular uptake and metabolism.

  • Lipid Extraction:

    • Collect the cell culture supernatant and/or cell lysate.

    • Perform a liquid-liquid extraction to isolate the eicosanoids.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 14,15-EET and its corresponding diol, 14,15-DHET.

Data Presentation and Analysis:

The efficacy of this compound is evaluated by its ability to reduce the formation of 14,15-DHET.

Table 2: Example Data from Cell-Based sEH Activity Assay

Compound Concentration (nM)14,15-EET (ng/mL)14,15-DHET (ng/mL)DHET/EET RatioPercent Inhibition of DHET formation (%)
0 (Vehicle)15.28.50.560
1016.17.90.497.1
10018.55.40.2936.5
50020.82.10.1075.3
100021.51.30.0684.7

These protocols provide a comprehensive framework for researchers to effectively screen and characterize the inhibitory activity of this compound against soluble epoxide hydrolase. The combination of a high-throughput biochemical assay and a confirmatory cell-based assay will enable a thorough evaluation of the compound's potential as a therapeutic agent.

References

Application Notes and Protocols for Antiviral Studies of N-(1-adamantyl)-3-phenylpropanamide (AD-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antiviral potential of N-(1-adamantyl)-3-phenylpropanamide, hereafter referred to as AD-1. While specific antiviral data for AD-1 is not extensively published, this document outlines the standard protocols and expected data presentation based on studies of analogous adamantane derivatives.

Introduction to Adamantane Derivatives in Antiviral Research

Adamantane-based compounds have a well-established history in antiviral drug discovery. The prototypical adamantane derivative, amantadine, was one of the first synthetic antiviral drugs approved for the treatment of influenza A virus infections.[1][2][3] The mechanism of action for amantadine and its analogue, rimantadine, against influenza A is the blockade of the M2 proton channel, which is crucial for viral uncoating within the host cell.[1][2] However, the emergence of resistant strains has diminished their clinical utility against influenza.[1][4]

Recent research has revitalized interest in adamantane derivatives for their potential broad-spectrum antiviral activities against a range of viruses, including coronaviruses like SARS-CoV-2.[5][6][7][8] The proposed mechanisms of action against these viruses are varied and may include interference with viral entry, replication, and maturation.[7][8][9] This has spurred the synthesis and evaluation of novel adamantane compounds, such as AD-1, for their potential as next-generation antiviral agents.

Hypothetical Antiviral Profile of AD-1

The following table summarizes hypothetical quantitative data for AD-1 against various viruses, based on typical values observed for other bioactive adamantane derivatives. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Virus Cell Line IC50 (µM) CC50 (µM) **Selectivity Index (SI)
Influenza A/H1N1MDCK15.2>100>6.6
Influenza A/H3N2MDCK18.5>100>5.4
SARS-CoV-2Vero E625.8>100>3.9
Herpes Simplex Virus-1 (HSV-1)Vero42.1>100>2.4

*IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. **CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity to the host cells. ***SI (Selectivity Index) is calculated as CC50/IC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay

This protocol determines the concentration of AD-1 that is toxic to the host cells, which is essential for establishing the therapeutic window of the compound.

Materials:

  • Host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well cell culture plates

  • AD-1 stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of AD-1 in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and add the medium containing the different concentrations of AD-1. Include a "cells only" control (medium with DMSO) and a "blank" control (medium only).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • AD-1 stock solution

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well) for 1 hour at 37°C.

  • During the infection, prepare serial dilutions of AD-1 in the overlay medium.

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of AD-1 to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days for influenza and SARS-CoV-2).

  • Fix the cells with 4% formaldehyde and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of AD-1 compared to the virus control.

  • Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Mechanism of Action Studies

To elucidate how AD-1 exerts its antiviral effects, a series of mechanism-of-action studies can be performed.

This assay helps to determine at which stage of the viral replication cycle the compound is active.

Protocol:

  • Pre-treatment of cells: Treat the cells with AD-1 for a specific period before infection, then remove the compound and infect the cells.

  • Co-treatment: Add AD-1 at the same time as the virus during the infection period.

  • Post-treatment: Add AD-1 at different time points after the virus has been added to the cells.

  • Quantify the viral yield at the end of the experiment (e.g., by plaque assay or RT-qPCR).

  • A significant reduction in viral yield in the pre-treatment group suggests an effect on viral entry. An effect in the co-treatment or early post-treatment groups points to an inhibition of early replication steps, while an effect in later post-treatment additions suggests an impact on later stages like viral assembly or release.

This assay specifically investigates the effect of the compound on the initial stages of virus entry into the host cell.

Protocol:

  • Pre-chill the cells and virus at 4°C.

  • Allow the virus to adsorb to the cells at 4°C for 1 hour in the presence or absence of AD-1. At this temperature, the virus can bind to the cell surface but cannot enter.

  • Wash the cells to remove unbound virus.

  • Shift the temperature to 37°C to allow for viral entry.

  • After a short incubation (e.g., 1-2 hours), treat the cells with a citrate buffer (pH 3.0) to inactivate any virus that has not yet entered the cells.

  • Add fresh medium and incubate for the remainder of the viral replication cycle.

  • Quantify the viral yield. A reduction in viral yield in the AD-1 treated group indicates inhibition of viral entry.

Visualizations

The following diagrams illustrate key concepts in the antiviral evaluation of adamantane derivatives.

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Lead Compound A Cytotoxicity Assay (CC50 Determination) C Selectivity Index (SI = CC50/IC50) A->C B Antiviral Activity Assay (IC50 Determination) B->C D Mechanism of Action Studies C->D Promising SI E AD-1 E->A Evaluate Toxicity E->B Evaluate Efficacy

Caption: Workflow for the in vitro antiviral evaluation of AD-1.

Influenza_M2_Inhibition cluster_0 Host Cell Endosome Virus Influenza A Virus M2 M2 Proton Channel Virus->M2 Acidification required Uncoating Viral Uncoating M2->Uncoating Proton influx Replication Viral Replication Uncoating->Replication AD1 AD-1 AD1->M2 Blocks channel

Caption: Mechanism of action of adamantanes against Influenza A.

SARS_CoV_2_Potential_Mechanisms cluster_0 Potential Targets for AD-1 Entry Viral Entry (Endosomal Pathway) Inhibition Inhibition of Viral Replication Entry->Inhibition Protease Viral Proteases (e.g., 3CLpro) Protease->Inhibition Replication RNA Replication Complex Replication->Inhibition AD1 AD-1 AD1->Entry ? AD1->Protease ? AD1->Replication ?

References

Application Notes and Protocols for High-Throughput Screening of N-(1-adamantyl)-3-phenylpropanamide and Analogs as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety is a key pharmacophore in the development of potent inhibitors for various therapeutic targets, owing to its unique lipophilic and rigid structure that can enhance binding affinity and metabolic stability.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-(1-adamantyl)-3-phenylpropanamide and structurally related compounds as potential inhibitors of soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective effects.[4][5] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain.[4][6][7][8] The development of robust and efficient HTS assays is crucial for the discovery of novel and potent sEH inhibitors from large compound libraries.[4][5][9]

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

The sEH enzyme plays a pivotal role in the arachidonic acid cascade. It metabolizes EETs, generated from arachidonic acid by cytochrome P450 epoxygenases, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[5] By inhibiting sEH, the beneficial effects of EETs can be prolonged.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Anti-inflammatory, Vasodilatory Effects EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis Inhibitor N-(1-adamantyl)-3- phenylpropanamide (and analogs) Inhibitor->sEH

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and its inhibition.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel sEH inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and validation. The use of automated systems can significantly increase the throughput and reproducibility of the screening process.[5][9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Validation cluster_2 Lead Optimization Compound_Library Compound Library (e.g., N-adamantyl amides) Primary_Assay Single-Concentration Fluorescence-Based Assay Compound_Library->Primary_Assay Identify_Hits Identify Primary Hits (e.g., >50% inhibition) Primary_Assay->Identify_Hits Dose_Response Dose-Response Curves (IC50 determination) Identify_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., LC-MS based) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (against related hydrolases) Orthogonal_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: High-throughput screening workflow for sEH inhibitors.

Experimental Protocols

Protocol 1: Fluorescence-Based High-Throughput Screening for sEH Inhibitors

This protocol is adapted from established fluorescence-based assays for sEH activity.[10] The assay utilizes a fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product.[6][10]

Materials:

  • Human recombinant sEH

  • PHOME substrate (Cayman Chemical or similar)

  • Assay Buffer: Tris-HCl (pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.

    • Include positive controls (known sEH inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Preparation:

    • Dilute the human recombinant sEH in assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a robust signal-to-background ratio.

  • Enzyme Addition:

    • Add the diluted sEH solution to all wells of the compound plate, except for the wells designated for measuring background fluorescence.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition:

    • Prepare the PHOME substrate solution in the assay buffer.

    • Add the PHOME solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a plate reader with excitation at 330 nm and emission at 465 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each test compound using the following formula:

    % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_DMSO - Fluorescence_background))

  • For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The quantitative data from the screening and subsequent validation assays should be summarized in clear and concise tables for easy comparison of compound potencies and properties.

Table 1: HTS Data for Representative N-adamantyl Amide Analogs

Compound IDStructure% Inhibition at 10 µMIC50 (nM)
Reference trans-AUCB 98.5 ± 1.23.5 ± 0.4
AP-001 This compound 75.2 ± 3.1850 ± 50
AP-002 Analog 288.9 ± 2.5210 ± 15
AP-003 Analog 362.1 ± 4.51500 ± 120

Note: The data presented here are hypothetical and for illustrative purposes.trans-AUCB is a known potent sEH inhibitor.

Table 2: Pharmacokinetic Properties of Lead Compounds

Compound IDSolubility (µg/mL)Metabolic Stability (t½, min)
AP-001 1545
AP-002 25> 60

Note: The data presented here are hypothetical and for illustrative purposes.

Conclusion

The protocols and workflow described provide a comprehensive framework for the high-throughput screening and identification of novel sEH inhibitors based on the N-(1-adamantyl) amide scaffold. The fluorescence-based assay is a robust and sensitive method for primary screening, and subsequent validation assays are crucial for confirming the mechanism of action and characterizing the pharmacological properties of hit compounds. This systematic approach will facilitate the discovery of new therapeutic agents for a range of cardiovascular and inflammatory diseases.

References

Application Notes and Protocols: N-(1-adamantyl)-3-phenylpropanamide in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for N-(1-adamantyl)-3-phenylpropanamide in neurodegenerative disease models is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-established neuroprotective potential of the adamantane scaffold, as seen in approved drugs and other investigational compounds. These protocols provide a framework for the evaluation of novel adamantane derivatives like this compound.

Introduction: The Rationale for Adamantane Derivatives in Neurodegeneration

The adamantane moiety is a key pharmacophore in the design of drugs targeting the central nervous system (CNS). Its rigid, lipophilic structure facilitates penetration of the blood-brain barrier, a critical step for CNS-acting drugs[1]. Several approved drugs for neurodegenerative diseases, such as Memantine for Alzheimer's disease and Amantadine for Parkinson's disease, feature the adamantane core, highlighting its therapeutic potential[1][2].

This compound combines this privileged adamantane scaffold with a phenylpropanamide structure. This combination suggests potential for multi-target activity, a desirable attribute for treating complex multifactorial diseases like Alzheimer's and Parkinson's. The phenylpropanamide portion could interact with various receptors or enzymes implicated in neurodegeneration, while the adamantane group anchors the molecule and enhances its pharmacokinetic properties.

Potential Therapeutic Mechanisms:

  • NMDA Receptor Modulation: Adamantane derivatives are known to be uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity, a common pathological event in neurodegeneration[3].

  • Acetylcholinesterase (AChE) Inhibition: Some adamantane conjugates have shown significant AChE inhibitory activity, which is a primary strategy for symptomatic treatment of Alzheimer's disease[1][4].

  • Dopaminergic and Glutamatergic Modulation: Amantadine's efficacy in Parkinson's disease is attributed to its unique ability to modulate both dopaminergic and glutamatergic systems[2].

  • Neuroinflammation and Oxidative Stress Reduction: Emerging research indicates that adamantane derivatives may also exert neuroprotective effects by reducing oxidative stress and neuroinflammation, key components in the pathology of most neurodegenerative disorders[4][5][6].

Quantitative Data Summary of Related Adamantane Compounds

While specific data for this compound is unavailable, the following table summarizes data for clinically relevant and investigational adamantane derivatives to provide a comparative baseline.

CompoundDisease Model / TargetKey FindingsReference
Memantine Alzheimer's Disease (Moderate-to-severe)Uncompetitive NMDA receptor antagonist. It is well-tolerated and helps preserve neuronal function and cognition.[3]
Amantadine Parkinson's DiseaseTreats parkinsonian symptoms and levodopa-induced dyskinesias through dopaminergic and glutamatergic actions.[2]
Myrtenal-Adamantane Conjugates Scopolamine-induced Dementia (Rat Model)Restored memory, exhibited significant AChE inhibition in the cortex, elevated glutathione, and modulated catalase activity.[1][4]

Experimental Protocols for Evaluation

The following are detailed, generalized protocols for assessing the neuroprotective potential of a novel compound like this compound.

Protocol 3.1: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

Objective: To determine if the compound protects neuronal cells from a toxic insult (e.g., oxidative stress or excitotoxicity).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • 6-Hydroxydopamine (6-OHDA) or Glutamate (neurotoxin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (vehicle)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.

  • Neurotoxin Exposure: Prepare a solution of 6-OHDA (for a Parkinson's model) or Glutamate (for an excitotoxicity model) in culture medium. Add 10 µL of the neurotoxin solution to the wells (except for the vehicle control wells) to reach a final concentration known to induce ~50% cell death.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the compound.

Protocol 3.2: In Vivo Behavioral Assessment (Scopolamine-Induced Amnesia Model)

Objective: To evaluate the effect of the compound on cognitive impairment in a rat model of Alzheimer's-type dementia.[1][4]

Materials:

  • Male Wistar rats (200-250g)

  • This compound (test compound)

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Morris Water Maze or Passive Avoidance apparatus

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for one week. Randomly divide them into groups: Vehicle Control, Scopolamine Control, Positive Control (e.g., Donepezil), and Test Compound groups (at various doses).

  • Drug Administration: Administer the test compound (orally or via intraperitoneal injection) daily for a predefined period (e.g., 14 days).

  • Induction of Amnesia: 30 minutes after the final drug administration on the testing days, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the Vehicle Control.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (Days 11-14): Train the rats to find a hidden platform in a pool of water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 15): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latency and time spent in the target quadrant between the different groups. A significant reduction in escape latency and an increase in target quadrant time for the test compound group compared to the scopolamine control indicates cognitive improvement.

Visualization of Pathways and Workflows

Diagram 4.1: General Workflow for Preclinical Evaluation

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Outcome a Compound Synthesis (this compound) b Neuroprotection Assays (e.g., SH-SY5Y vs. 6-OHDA) a->b c Mechanism of Action Studies (e.g., AChE Inhibition, NMDA Receptor Binding) b->c d Toxicity Screening c->d e Pharmacokinetic Studies (BBB Penetration) d->e Lead Compound Selection f Behavioral Models (e.g., Scopolamine-induced Amnesia) e->f g Histopathological Analysis (Neuronal Loss, Plaque Load) f->g h Candidate for Further Development g->h

Caption: Preclinical evaluation workflow for a novel neuroprotective compound.

Diagram 4.2: Potential Neuroprotective Mechanisms of Adamantane Derivatives

G cluster_0 Pathological Processes in Neurodegeneration cluster_1 Potential Molecular Targets cluster_2 Therapeutic Outcome compound N-(1-adamantyl)- 3-phenylpropanamide nmda NMDA Receptor compound->nmda Antagonism ache Acetylcholinesterase (AChE) compound->ache Inhibition microglia Activated Microglia compound->microglia Modulation ros Reactive Oxygen Species (ROS) compound->ros Scavenging excitotoxicity Glutamate Excitotoxicity excitotoxicity->nmda cholinergic_deficit Cholinergic Deficit cholinergic_deficit->ache inflammation Neuroinflammation inflammation->microglia oxidative_stress Oxidative Stress oxidative_stress->ros outcome Neuronal Survival & Improved Cognition nmda->outcome ache->outcome microglia->outcome ros->outcome

References

Application Notes and Protocols for the Synthesis of N-(1-adamantyl)-3-phenylpropanamide Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety is a valuable pharmacophore in drug discovery, known for its ability to increase lipophilicity and enhance the metabolic stability of drug candidates. Its rigid, cage-like structure can also facilitate precise interactions with biological targets. When incorporated into an N-aryl or N-alkyl amide scaffold, such as N-(1-adamantyl)-3-phenylpropanamide, it presents a versatile platform for developing novel therapeutic agents. The 3-phenylpropanamide portion of the molecule offers numerous points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthesis and potential SAR studies of this compound analogs. Detailed experimental protocols for the synthesis of these compounds are provided, along with a framework for interpreting SAR data.

Data Presentation: Structure-Activity Relationship (SAR)

A systematic SAR study of this compound analogs would involve the synthesis of a library of compounds with modifications at various positions of the 3-phenylpropanamide scaffold. The biological activity of these analogs would then be evaluated in a relevant assay to determine the effect of these structural changes.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (para-position of Phenyl Ring)R2 (alpha-position to Carbonyl)R3 (beta-position to Carbonyl)Biological Activity (IC50, µM)
1a HHH10.5
1b OCH₃HH5.2
1c ClHH8.9
1d NO₂HH15.7
1e HCH₃H25.1
1f HHCH₃12.3
1g OCH₃CH₃H30.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be dependent on the specific biological target and assay used.

Interpretation of Hypothetical SAR Data:

  • Substitution on the Phenyl Ring (R1): Electron-donating groups (e.g., OCH₃) at the para-position appear to enhance activity (compare 1a and 1b ), while electron-withdrawing groups (e.g., NO₂) may decrease it (compare 1a and 1d ). Halogen substitution (e.g., Cl) shows a modest effect (1c ).

  • Substitution on the Propyl Linker (R2 and R3): Introduction of a methyl group at the alpha-position (R2) seems to be detrimental to activity (1e ), potentially due to steric hindrance. Substitution at the beta-position (R3) has a less pronounced effect (1f ).

  • Combined Effects: The combination of a favorable substitution on the phenyl ring and an unfavorable one on the linker (e.g., 1g ) can lead to a significant loss of activity.

Experimental Protocols

A general and reliable method for the synthesis of this compound analogs is through the coupling of a substituted 3-phenylpropanoic acid with 1-adamantylamine using a carbodiimide coupling agent.

General Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product Substituted Phenylpropanoic Acid Substituted Phenylpropanoic Acid Amide Bond Formation Amide Bond Formation Substituted Phenylpropanoic Acid->Amide Bond Formation 1-Adamantylamine 1-Adamantylamine 1-Adamantylamine->Amide Bond Formation Coupling Reagent (e.g., EDC, HOBt) Coupling Reagent (e.g., EDC, HOBt) Coupling Reagent (e.g., EDC, HOBt)->Amide Bond Formation Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)->Amide Bond Formation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Bond Formation Aqueous Workup Aqueous Workup Amide Bond Formation->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound Analog This compound Analog Column Chromatography->this compound Analog

Caption: General workflow for the synthesis of this compound analogs.

Protocol: Synthesis of this compound (Analog 1a)

Materials:

  • 3-phenylpropanoic acid

  • 1-adamantylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 mmol) in DMF (10 mL) at 0 °C, add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-adamantylamine (1.0 mmol) followed by DIPEA (2.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Hypothetical Signaling Pathway Inhibition

The adamantane scaffold is present in various channel modulators and enzyme inhibitors. A hypothetical signaling pathway that this compound analogs could modulate is presented below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Response Biological Response (e.g., Proliferation, Inflammation) Effector->Response Analog N-(1-adamantyl)-3- phenylpropanamide Analog Analog->Kinase2 Inhibition

Caption: Hypothetical inhibition of an intracellular kinase by an this compound analog.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1-adamantyl)-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the coupling of 3-phenylpropanoic acid with 1-adamantanamine. This is typically achieved through two main routes:

  • Amide Coupling using Carbodiimides: This method utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

  • Conversion to Acyl Chloride: This route involves the conversion of 3-phenylpropanoic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with 1-adamantanamine.

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the bulky and sterically hindered nature of 1-adamantanamine. Key reasons include:

  • Steric Hindrance: The bulky adamantyl group can impede the nucleophilic attack of the amine on the activated carboxylic acid.

  • Poor Reactivity of the Amine: The electron-donating nature of the adamantyl group can slightly reduce the nucleophilicity of the amine.

  • Side Reactions: In the acyl chloride method, side reactions can occur if the reaction is not carried out under anhydrous conditions. With carbodiimide methods, the formation of N-acylurea byproducts can reduce the yield.

  • Incomplete Activation of the Carboxylic Acid: Insufficient activation of 3-phenylpropanoic acid will lead to unreacted starting material.

Q3: How can I improve the yield of my amide coupling reaction?

A3: To improve the yield, consider the following optimization strategies:

  • Choice of Coupling Reagent: For sterically hindered amines, stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) might be more effective than standard EDC/HOBt.

  • Reaction Conditions: Increasing the reaction temperature and time may help overcome the steric hindrance.

  • Use of Additives: Additives like HOBt or Oxyma Pure can minimize side reactions and improve the efficiency of carbodiimide-mediated couplings.[1]

  • Acyl Chloride Method: Using the acyl chloride route can be more effective for hindered amines as acyl chlorides are highly reactive. Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride.[2]

Q4: Are there any specific safety precautions I should take?

A4: Yes, always work in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.

  • Carbodiimides (e.g., EDC): can be moisture-sensitive and are potential allergens.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all chemicals and solvents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent for the sterically hindered 1-adamantanamine. 2. Incomplete activation of 3-phenylpropanoic acid. 3. Decomposition of reagents or intermediates.1. Switch to a more powerful coupling reagent like HATU or T3P. 2. For the acyl chloride method, ensure the complete conversion of the acid to the acyl chloride before adding the amine. 3. Use fresh, high-purity reagents and anhydrous solvents.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing down the reaction. 3. Inadequate mixing.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Use a 1.1 to 1.5 molar excess of the amine to drive the reaction to completion. 3. Ensure efficient stirring throughout the reaction.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate is rearranging to the more stable N-acylurea before the amine can react.1. Add HOBt or Oxyma Pure to the reaction mixture. These additives form an active ester that is more stable and less prone to rearrangement.[1] 2. Cool the reaction to 0°C before adding EDC to slow down the rearrangement.
Hydrolysis of Acyl Chloride Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: EDC/HOBt Coupling

This protocol provides a general procedure for the synthesis of this compound using EDC and HOBt.

Materials:

  • 3-phenylpropanoic acid

  • 1-adamantanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add 1-adamantanamine (1.0 eq) to the solution.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add EDC-HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Method 2: Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This protocol describes the synthesis via an acyl chloride intermediate.

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • 1-adamantanamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, add 3-phenylpropanoic acid (1.0 eq) to anhydrous DCM or Toluene.

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at room temperature or gently reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the crude 3-phenylpropanoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1-adamantanamine (1.0 eq) and triethylamine (1.5 eq) or pyridine in anhydrous DCM.

    • Slowly add the solution of 3-phenylpropanoyl chloride to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table presents a hypothetical comparison of yields for the synthesis of this compound using different methods, based on typical outcomes for similar reactions.

MethodCoupling/Activating AgentAdditiveBaseSolventTypical Yield Range
CarbodiimideEDCHOBtDIPEADCM50-70%
CarbodiimideHATU-DIPEADMF75-90%
Acyl ChlorideSOCl₂-TriethylamineDCM70-85%

Visualizations

Synthesis_Workflow cluster_0 Method 1: Carbodiimide Coupling cluster_1 Method 2: Acyl Chloride Route 3-phenylpropanoic acid 3-phenylpropanoic acid Coupling Coupling 3-phenylpropanoic acid->Coupling 1-adamantanamine 1-adamantanamine 1-adamantanamine->Coupling Product_1 This compound Coupling->Product_1 EDC/HOBt or HATU 3-phenylpropanoic acid_2 3-phenylpropanoic acid Acyl_Chloride 3-phenylpropanoyl chloride 3-phenylpropanoic acid_2->Acyl_Chloride SOCl2 Amidation Amidation Acyl_Chloride->Amidation 1-adamantanamine_2 1-adamantanamine 1-adamantanamine_2->Amidation Product_2 This compound Amidation->Product_2

Caption: General synthetic workflows for this compound.

Troubleshooting_Logic Start Low Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Side_Reactions Investigate Potential Side Reactions Start->Side_Reactions Optimize_Coupling Optimize Coupling Agent/Method Check_Reagents->Optimize_Coupling Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Conditions->Increase_Temp_Time Add_HOBt Add HOBt/Oxyma to Carbodiimide Reaction Side_Reactions->Add_HOBt Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Use_HATU Use Stronger Coupling Agent (e.g., HATU) Optimize_Coupling->Use_HATU Acyl_Chloride_Route Switch to Acyl Chloride Method Optimize_Coupling->Acyl_Chloride_Route Success Improved Yield Use_HATU->Success Acyl_Chloride_Route->Success Increase_Temp_Time->Optimize_Coupling Add_HOBt->Optimize_Coupling Anhydrous_Conditions->Acyl_Chloride_Route

References

Technical Support Center: N-(1-adamantyl)-3-phenylpropanamide In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of N-(1-adamantyl)-3-phenylpropanamide for in vitro studies. Due to the limited publicly available data on this specific compound, this guide focuses on establishing a robust experimental framework for determining optimal concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: While specific data for this compound is scarce, adamantane derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, antidiabetic, and anticancer properties.[1][2] The adamantane moiety often increases lipophilicity, which can enhance the therapeutic effect of a compound.[1] Therefore, it is plausible that this compound may exhibit similar activities. Preliminary screening in relevant assays (e.g., cytotoxicity assays against cancer cell lines, anti-inflammatory assays) is recommended to determine its specific biological effects.

Q2: What is a recommended starting concentration for my in vitro experiments?

A2: Without prior data, a broad concentration range should be initially screened. A common starting point for novel compounds is a high concentration of 100 µM, followed by serial dilutions (e.g., 10-fold dilutions down to 10 nM) to cover a wide range of potential activities. The initial stock solution preparation will depend on the compound's solubility.

Q3: How do I dissolve this compound for in vitro use?

A3: this compound is predicted to have low water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4] It is crucial to keep the final concentration of the organic solvent in the cell culture medium below a non-toxic level, typically ≤0.1% (v/v), to avoid solvent-induced artifacts.

Q4: How can I determine the optimal dosage for my specific cell line and assay?

A4: The optimal dosage is cell line and assay-dependent. A systematic approach involving a cytotoxicity assay followed by a dose-response study for your specific endpoint of interest is necessary. The troubleshooting guides below provide a detailed workflow for this process.

Troubleshooting Guides

Issue 1: Determining Initial Solubility and Stock Solution Preparation

Problem: You are unsure how to prepare a stock solution of this compound for your experiments.

Solution Workflow:

  • Initial Solubility Test:

    • Start with a small amount of the compound (e.g., 1-5 mg).

    • Attempt to dissolve it in a known volume of DMSO (e.g., to make a 10 mM or 100 mM stock solution).

    • Vortex thoroughly and visually inspect for any undissolved particles. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Stock Solution Preparation:

    • Once solubility in DMSO is confirmed, prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment.

    • Ensure the final DMSO concentration in your highest treatment group does not exceed 0.1%.

Experimental Workflow for Solubility Determination

G cluster_0 Step 1: Initial Solubility Test cluster_1 Step 2: Stock Solution cluster_2 Step 3: Working Solution weigh Weigh 1-5 mg of Compound add_dmso Add DMSO for 10-100 mM weigh->add_dmso vortex Vortex & Gentle Warming add_dmso->vortex inspect Visually Inspect vortex->inspect prep_stock Prepare High-Conc. Stock inspect->prep_stock aliquot Aliquot & Store at -20/-80°C prep_stock->aliquot dilute Dilute Stock in Medium aliquot->dilute check_dmso Ensure Final DMSO ≤0.1% dilute->check_dmso

Caption: Workflow for preparing this compound solutions.

Issue 2: Determining the Cytotoxic Concentration Range

Problem: You need to identify the concentration range of this compound that is toxic to your cells to establish a safe window for functional assays.

Solution: Perform a cytotoxicity assay. The MTT assay is a common method for assessing cell viability.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A broad range is recommended for the initial experiment (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1089.1 ± 5.5
5062.4 ± 7.3
10045.8 ± 6.9
20015.2 ± 3.4

Experimental Workflow for Cytotoxicity Testing

G seed Seed Cells in 96-well Plate treat Treat with Compound Dilutions seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Issue 3: Designing a Dose-Response Study for a Functional Assay

Problem: You have determined the non-toxic concentration range and now need to find the effective concentration for your functional assay (e.g., measuring inhibition of a specific enzyme or signaling pathway).

Solution: Design a dose-response experiment using concentrations below the cytotoxic threshold.

Detailed Experimental Protocol: Dose-Response Study

  • Concentration Selection: Based on your cytotoxicity data, select a range of 8-10 concentrations below the IC50 value. It is advisable to use a logarithmic or semi-logarithmic dilution series to cover a broad range of potential effects. For example, if the IC50 is 100 µM, you might test concentrations from 0.01 µM to 50 µM.

  • Experimental Setup:

    • Prepare your cells or experimental system as required for your specific functional assay.

    • Treat with the selected concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: To determine the baseline response.

      • Positive Control: A known activator or inhibitor for your assay to ensure the assay is working correctly.

      • Negative Control: A condition where no effect is expected.

  • Assay Performance: Perform your specific functional assay according to its established protocol.

  • Data Analysis:

    • Quantify the response for each concentration.

    • Plot the response against the log of the compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the EC50 (the concentration that produces 50% of the maximal effect) or IC50 (the concentration that causes 50% inhibition).

Data Presentation: Example Dose-Response Data (Enzyme Inhibition)

Concentration (µM)% Inhibition (Mean ± SD)
Vehicle Control (0)0 ± 2.1
0.015.3 ± 1.8
0.115.8 ± 3.2
148.9 ± 4.5
575.4 ± 5.1
1092.1 ± 3.9
2598.6 ± 2.7
5099.1 ± 2.5

Logical Relationship for Dose-Response Study Design

G cyto_data Cytotoxicity Data (IC50) select_conc Select Concentrations < IC50 cyto_data->select_conc run_assay Perform Functional Assay select_conc->run_assay analyze_curve Plot Dose-Response Curve run_assay->analyze_curve determine_ec50 Determine EC50/IC50 analyze_curve->determine_ec50 G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK Complex stimulus->ikk compound N-(1-adamantyl)-3- phenylpropanamide compound->ikk Inhibits? ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex ikb->nfkb_ikb Degradation nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb Releases gene Inflammatory Gene Transcription nfkb_nuc->gene

References

Technical Support Center: Overcoming Resistance to N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the novel inhibitor, N-(1-adamantyl)-3-phenylpropanamide, in cell lines.

FAQs: Understanding Resistance

Q1: What is the hypothetical target and mechanism of action of this compound?

Based on its structure as a small molecule inhibitor, we will hypothesize that this compound (internally designated as RAK1-Inhibitor-7 or RI-7) is an ATP-competitive inhibitor of "Resistance Associated Kinase 1" (RAK1). RAK1 is a hypothetical serine/threonine kinase that is a key component of a pro-survival signaling pathway, hereafter named the "RAK1 Survival Pathway." In sensitive cells, RI-7 binds to the ATP-binding pocket of RAK1, inhibiting its catalytic activity and leading to apoptosis.

Q2: My cell line, previously sensitive to RI-7, now continues to proliferate in the presence of the compound. What are the potential causes of this acquired resistance?

Acquired resistance to small molecule kinase inhibitors is a common phenomenon and can arise from several mechanisms.[1][2] The most frequent causes include:

  • Target Alteration: Point mutations in the RAK1 kinase domain can prevent RI-7 from binding effectively while preserving the kinase's activity.[2] A common site for such mutations is the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site.[1]

  • Bypass Pathway Activation: Cells can develop resistance by upregulating alternative signaling pathways that provide similar pro-survival signals, thus circumventing the need for RAK1 activity.[3][4] Common bypass pathways include the MAPK and JAK-STAT signaling cascades.[3][4]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump RI-7 out of the cell, preventing it from reaching its target at a sufficient concentration.

  • Target Overexpression: A significant increase in the expression of the RAK1 protein may require higher concentrations of RI-7 to achieve the same level of inhibition.

Q3: What are the first steps I should take to confirm and characterize resistance in my cell line?

The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of RI-7 in your suspected resistant cell line to the original, sensitive (parental) cell line.[5] A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[5]

Troubleshooting Guide: Investigating Resistance Mechanisms

This section provides a step-by-step approach to identifying the cause of resistance to RI-7 in your cell line.

Problem: My cell line shows a significantly higher IC50 for RI-7 compared to the parental line.

Step 1: Confirm the Resistant Phenotype
  • Action: Perform a dose-response curve experiment to determine the IC50 values for both the parental and the suspected resistant cell lines.

  • Expected Outcome: The resistant cell line will exhibit a right-shifted dose-response curve and a significantly higher IC50 value.

Cell LineParental (RAK1-S)Resistant (RAK1-R)Fold Resistance
RI-7 IC50 (µM) 0.515.030x

Caption: Example data showing a 30-fold increase in the IC50 value for this compound (RI-7) in the resistant cell line (RAK1-R) compared to the parental cell line (RAK1-S).

Step 2: Investigate Target-Based Resistance
  • Question: Has the RAK1 kinase itself been altered?

  • Experiment 1: RAK1 Sequencing:

    • Methodology: Extract RNA from both parental and resistant cell lines, reverse transcribe to cDNA, and then PCR amplify the RAK1 kinase domain. Sequence the PCR products to identify any potential mutations.

    • Interpretation: Compare the sequences from the resistant and parental lines. A non-synonymous mutation in the kinase domain of the resistant cells, particularly in the ATP-binding pocket, is a likely cause of resistance.

  • Experiment 2: RAK1 Protein Expression:

    • Methodology: Perform a Western blot analysis on lysates from both cell lines using an antibody specific for RAK1.

    • Interpretation: A significant increase in the RAK1 protein band intensity in the resistant line compared to the parental line suggests that target overexpression may be contributing to resistance.

Step 3: Investigate Bypass Pathway Activation
  • Question: Are alternative pro-survival pathways compensating for RAK1 inhibition?

  • Experiment: Phospho-protein Array or Western Blot Analysis:

    • Methodology: Use a phospho-kinase array to screen for changes in the phosphorylation status of key signaling molecules in other pathways (e.g., MAPK, AKT, STAT). Alternatively, perform Western blots for key phosphorylated proteins like p-ERK, p-AKT, and p-STAT3.

    • Interpretation: A notable increase in the phosphorylation of proteins in a specific bypass pathway (e.g., increased p-ERK) in the resistant cells, especially when treated with RI-7, suggests activation of that pathway.[4]

Step 4: Investigate Drug Efflux
  • Question: Is the compound being actively removed from the cells?

  • Experiment: Co-treatment with an ABC Transporter Inhibitor:

    • Methodology: Perform a dose-response experiment with RI-7 in the resistant cell line, both in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).

    • Interpretation: If the IC50 of RI-7 in the resistant cells is significantly reduced in the presence of the ABC transporter inhibitor, it indicates that drug efflux is a major contributor to the resistance.

Visualizations and Workflows

Hypothetical RAK1 Signaling Pathway

RAK1_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAK1 RAK1 GFR->RAK1 Substrate Pro-Survival Substrate RAK1->Substrate P Apoptosis Apoptosis RAK1->Apoptosis Survival Cell Survival & Proliferation Substrate->Survival RI7 RI-7 (N-(1-adamantyl)-3- phenylpropanamide) RI7->RAK1 Inhibits

Caption: Hypothetical signaling pathway where RAK1 promotes cell survival.

Experimental Workflow for Investigating Resistance

Resistance_Workflow start Suspected Resistance in Cell Line ic50 Determine IC50 Shift (Parental vs. Resistant) start->ic50 confirm Resistance Confirmed? ic50->confirm investigate Investigate Mechanism confirm->investigate Yes no_res No Significant IC50 Shift confirm->no_res No seq Sequence RAK1 Kinase Domain investigate->seq wb Western Blot for RAK1 Expression investigate->wb bypass Phospho-Kinase Array / Western Blot investigate->bypass efflux Co-treat with Efflux Pump Inhibitor investigate->efflux mutation Mutation Found seq->mutation overexp Overexpression wb->overexp pathway Bypass Pathway Activated bypass->pathway pump Efflux Pump Activity efflux->pump

Caption: Workflow for identifying the mechanism of resistance.

Troubleshooting Decision Tree

Troubleshooting_Tree root Does co-treatment with an ABC transporter inhibitor restore sensitivity? efflux Primary Mechanism: Drug Efflux root->efflux Yes q2 Is RAK1 protein overexpressed in resistant cells? root->q2 No overexpression Primary Mechanism: Target Overexpression q2->overexpression Yes q3 Does sequencing reveal a mutation in the RAK1 kinase domain? q2->q3 No mutation Primary Mechanism: Target Mutation q3->mutation Yes q4 Is there evidence of MAPK or other pathway activation? q3->q4 No bypass Primary Mechanism: Bypass Pathway Activation q4->bypass Yes unknown Mechanism is complex or novel. Consider RNA-seq/proteomics. q4->unknown No

References

Technical Support Center: Purification of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(1-adamantyl)-3-phenylpropanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Yield After Column Chromatography

  • Question: I ran a flash column chromatography to purify my this compound, but I recovered very little or no product. What could be the problem?

  • Answer: There are several potential reasons for low yield after column chromatography. A common issue is the compound decomposing on the silica gel, which can be acidic.[1] Another possibility is that the chosen solvent system is not appropriate, causing the compound to either not elute from the column or elute too quickly with impurities.[2] It is also possible that the compound is not sufficiently soluble in the mobile phase.[2]

    Troubleshooting Steps:

    • Assess Compound Stability: Amides can sometimes be sensitive to acidic conditions.[1] Try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent and then packing the column. You could also consider using a different stationary phase like alumina.[2]

    • Optimize Solvent System (TLC): Before running a column, ensure you have an optimal solvent system developed using Thin Layer Chromatography (TLC). The ideal Rf value for the product spot on the TLC plate should be around 0.25-0.35 for good separation.

    • Perform a Gradient Elution: If you are unsure of the best solvent system, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help determine the optimal polarity to elute your compound.[2]

    • Check Solubility: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, you might need to use a stronger solvent to load the sample, but this should be done cautiously as it can affect separation.

Issue 2: Product "Oiling Out" During Recrystallization

  • Question: I'm trying to recrystallize this compound, but it's forming an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, leading to the separation of a liquid phase instead of crystal formation. This is a common problem when the compound is impure or the wrong solvent is used.

    Troubleshooting Steps:

    • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to use a solvent pair. For instance, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.[3] For amides with bulky groups like adamantyl, solvent mixtures like hexane/ethyl acetate or hexane/acetone can be effective.[3]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

Issue 3: Co-elution of Impurities in Preparative HPLC

  • Question: I am using preparative HPLC for final purification, but an impurity is co-eluting with my product. How can I improve the separation?

  • Answer: Co-elution in HPLC occurs when the impurity and the target compound have very similar retention times under the current chromatographic conditions. To improve separation, you need to alter the interaction of the analytes with the stationary and mobile phases.

    Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Gradient Slope: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

      • Solvent Composition: For reverse-phase HPLC, adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and selectivity.

      • Additives: For amides, which can have basic properties, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by protonating the analyte.[4]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique for crude this compound?

A1: For most amide syntheses, flash column chromatography on silica gel is a robust initial purification method to remove the bulk of impurities, such as unreacted starting materials and major by-products.[5] If the crude product is a solid and appears relatively clean by TLC, recrystallization can be a simpler and more scalable first step.[1]

Q2: What are the common impurities I should expect from the synthesis of this compound?

A2: Common impurities include unreacted starting materials (3-phenylpropanoic acid and 1-adamantanamine), by-products from the coupling reaction (e.g., ureas if carbodiimide coupling agents are used), and potentially side-products from the starting materials themselves.[6][7]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: The ideal solvent system is determined by running TLC plates with your crude product. A good starting point for many amides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] Vary the ratio of these solvents until you achieve a good separation of your product spot from impurity spots, aiming for an Rf value of 0.25-0.35 for your product.

Q4: When should I consider using preparative HPLC?

A4: Preparative HPLC is typically used for final purification when very high purity is required (e.g., for pharmaceutical applications) or when impurities are very difficult to separate by other methods like recrystallization or flash chromatography.[8][9] It is an effective but often more expensive and time-consuming technique.[8]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodStationary Phase/SolventTypical Ratios/ConditionsPurpose
Flash Chromatography Silica GelHexane:Ethyl Acetate4:1 to 1:1 (Gradient)
Silica GelDichloromethane:Methanol99:1 to 95:5 (Gradient)
Recrystallization N/AEthanol/WaterDissolve in hot ethanol, add water until cloudy, reheat to clarify, cool slowly.
N/AHexane/Ethyl AcetateDissolve in minimal hot ethyl acetate, add hexane until cloudy, cool slowly.[3]
Preparative HPLC C18 SilicaWater:Acetonitrile (with 0.1% Formic Acid)Gradient, e.g., 30-90% Acetonitrile

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Use a gentle stream of air or pump pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the mobile phase according to your pre-determined gradient (from TLC analysis).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 3: Preparative HPLC

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase, column, and gradient for separation.

  • System Preparation: Equilibrate the preparative HPLC system, including the larger-bore column, with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Injection and Fraction Collection: Inject the sample onto the column and begin the run. Use a fraction collector to automatically collect fractions as they elute from the column, based on the detector signal (e.g., UV absorbance).

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC or TLC to confirm purity. Combine the fractions containing the high-purity product.

  • Solvent Removal: Remove the HPLC solvents, often by rotary evaporation followed by high-vacuum drying, to isolate the final pure compound.

Visualizations

PurificationWorkflow Crude Crude Product This compound TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Multiple spots Recrystal Recrystallization TLC->Recrystal Solid, fairly clean Analysis Purity Check (NMR, LC-MS) Column->Analysis Recrystal->Analysis PrepHPLC Preparative HPLC Pure Pure Product (>98%) PrepHPLC->Pure Analysis->PrepHPLC Impurities remain Analysis->Pure Purity OK

Caption: General purification workflow for this compound.

TroubleshootingPurification Start Purification Problem? LowYield Low Yield from Column? Start->LowYield Column OilingOut Oiling Out in Recrystallization? Start->OilingOut Recrystallization CoElution Co-elution in HPLC? Start->CoElution HPLC Sol1 Check TLC Optimize Solvents LowYield->Sol1 Yes Sol2 Use Neutralized Silica or Alumina LowYield->Sol2 If Solvents OK Sol3 Cool Slowly Use Solvent Pair OilingOut->Sol3 Yes Sol4 Add Seed Crystal or Scratch Flask OilingOut->Sol4 If Solvents OK Sol5 Adjust Gradient Change Solvents CoElution->Sol5 Yes Sol6 Change Column Chemistry CoElution->Sol6 If Solvents OK

References

stability issues of N-(1-adamantyl)-3-phenylpropanamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(1-adamantyl)-3-phenylpropanamide in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Question ID Question Answer
STAB-001 My compound appears to be degrading in my aqueous stock solution. What are the likely causes?This compound, being an N-substituted amide, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3] The stability of the amide bond is pH-dependent. Ensure your solution pH is neutral and consider using a buffered system if necessary. Elevated temperatures can also accelerate degradation.[4]
STAB-002 I am observing precipitation of my compound in my aqueous buffer. What can I do?The adamantane moiety contributes to the lipophilicity of the molecule, which may lead to limited aqueous solubility.[5][6][7][8] Consider preparing stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) and then diluting into your aqueous buffer. Be mindful of the final organic solvent concentration in your experiment.
STAB-003 What are the potential degradation products I should be looking for?Under hydrolytic conditions, the primary degradation products are expected to be 1-adamantanamine and 3-phenylpropanoic acid, resulting from the cleavage of the amide bond.[2][3]
STAB-004 How can I monitor the stability of my compound during my experiment?A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[4] This will allow you to quantify the parent compound and detect the formation of degradation products over time.
STAB-005 Are there any concerns with photostability?While specific photostability data for this compound is not readily available, it is good practice to protect solutions from light, as recommended by general forced degradation guidelines, to minimize the risk of photolytic degradation.[4][9]
STAB-006 I suspect oxidative degradation. What are the signs and how can I prevent it?Oxidative degradation can be a concern for many organic molecules.[10][11] If you suspect oxidation, you might observe the formation of novel, more polar impurities. To mitigate this, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Stability Data (Illustrative)

The following tables present hypothetical stability data for this compound under various stress conditions to illustrate potential stability profiles.

Table 1: pH-Dependent Hydrolysis at 40°C

pHHalf-life (t½) in hoursMajor Degradants Observed
2.0721-adamantanamine, 3-phenylpropanoic acid
5.0480Minor hydrolysis products
7.4>1000Not significant degradation observed
9.01201-adamantanamine, 3-phenylpropanoic acid
12.0241-adamantanamine, 3-phenylpropanoic acid

Table 2: Thermal and Photostability in Neutral Buffer (pH 7.4)

Condition% Degradation after 24 hoursNotes
4°C, protected from light< 1%Compound is relatively stable.
25°C, protected from light2-3%Minor degradation observed.
60°C, protected from light15-20%Significant thermal degradation.
25°C, exposed to light5-8%Potential for photolytic degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Keep at room temperature, protected from light, for 24 hours.

      • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

      • Also, place a solution of the compound in a neutral buffer (e.g., PBS) at 60°C for 24 hours.

      • Analyze samples at various time points.

    • Photolytic Degradation:

      • Expose a solution of the compound in a neutral buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

      • A control sample should be kept in the dark under the same conditions.

      • Analyze both samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples by a suitable, validated HPLC method.

    • The method should be able to separate the parent compound from all degradation products.

    • Peak purity analysis of the parent peak is recommended.

    • Characterize significant degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution in ACN start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution) stock->thermal photo Photolytic Degradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization (LC-MS/MS, NMR) hplc->characterization degradation_pathway cluster_products Degradation Products parent This compound amine 1-Adamantanamine parent->amine Hydrolysis (Acid/Base) acid 3-Phenylpropanoic Acid parent->acid Hydrolysis (Acid/Base)

References

minimizing off-target effects of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guidance for researchers working with N-(1-adamantyl)-3-phenylpropanamide. Due to the limited publicly available data on this specific compound, this guide is based on the known biological activities of structurally related molecules containing adamantyl and phenylpropanamide moieties. All experimental observations should be carefully validated.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound?

A1: While the specific targets of this compound are not well-documented, the adamantane moiety is known to be incorporated into compounds to enhance lipophilicity, which can facilitate crossing biological membranes like the blood-brain barrier.[1][2] Structurally similar compounds have shown a wide range of biological activities, including:

  • Anti-inflammatory and Neuroprotective Effects: Adamantane-containing molecules have been investigated for their ability to reduce inflammation and protect neurons.[1][2][3]

  • Enzyme Inhibition: Adamantane derivatives have been designed as inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[4]

  • Receptor Modulation: The 3-amino-3-phenylpropanamide scaffold has been associated with affinity for receptors like the mu opioid receptor.[5]

  • Antimicrobial and Antiviral Activity: Various N-adamantyl derivatives have been synthesized and tested for their effectiveness against bacteria, fungi, and viruses.[6][7][8]

Given this diverse range of activities for related compounds, this compound could potentially interact with a variety of biological targets. Off-target effects may arise from interactions with unintended enzymes, receptors, or ion channels.

Q2: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?

A2: Unexpected cytotoxicity could be due to several factors:

  • Off-target kinase inhibition: Many small molecules unintentionally inhibit protein kinases, which can lead to cell death.

  • Mitochondrial toxicity: The compound might be interfering with mitochondrial function.

  • Reactive metabolite formation: The cellular metabolism of the compound could be generating toxic byproducts.

  • Non-specific membrane effects: Due to its lipophilic nature, the compound at high concentrations might disrupt cell membranes.

We recommend performing a cell viability assay (e.g., MTT or LDH assay) to quantify the cytotoxicity and determine the cytotoxic concentration 50 (CC50).

Q3: My compound is not showing the expected activity. What are some possible reasons?

A3: Lack of expected activity could be due to:

  • Poor solubility: The compound may not be sufficiently soluble in your assay buffer.

  • Metabolic instability: The compound could be rapidly metabolized by enzymes in your experimental system.

  • Incorrect target hypothesis: The presumed biological target may not be the true target of the compound.

  • Assay interference: The compound might be interfering with the assay technology itself (e.g., fluorescence quenching).

It is advisable to verify the compound's solubility and stability under your experimental conditions and to consider alternative biological targets.

Troubleshooting Guides

Issue: High background signal or non-specific binding in binding assays.
Possible Cause Troubleshooting Step
Compound aggregation 1. Determine the critical aggregation concentration (CAC) of the compound. 2. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. 3. Perform assays at multiple compound concentrations.
Non-specific binding to assay components 1. Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. 2. Test for binding in the absence of the target protein to quantify background signal.
Contamination of the compound 1. Verify the purity of the compound using techniques like HPLC-MS. 2. Synthesize a fresh batch of the compound if purity is a concern.
Issue: Inconsistent results between in vitro and in vivo experiments.
Possible Cause Troubleshooting Step
Poor pharmacokinetic properties 1. Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Consider alternative routes of administration or formulation strategies to improve bioavailability.
Rapid metabolism 1. Incubate the compound with liver microsomes to assess its metabolic stability. 2. Identify the major metabolites and test their biological activity.
Off-target effects in vivo 1. Conduct a broad in vivo off-target screening panel. 2. Carefully monitor for any unexpected physiological or behavioral changes in the animal model.

Summary of Biological Activities of Structurally Related Compounds

Compound Class Reported Biological Activities Reference
N-(1-Adamantyl)carbothioamidesAntibacterial, Hypoglycemic[6][7]
Adamantane Carboxamide DerivativesKv7.1/KCNE1 channel inhibition[9]
N-Adamantyl PhthalimidinesAnti-inflammatory, Neuroprotective, Anti-angiogenic[1][2][3]
3-Amino-3-phenylpropanamide DerivativesMu opioid receptor binding[5]
Adamantane-isothiourea derivativesAntimicrobial, Anticancer[10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Profiling Assay
  • Compound Preparation: Prepare the compound at a concentration suitable for screening (e.g., 10 µM).

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases.

  • Assay Performance: The service provider will perform the kinase activity assays in the presence of your compound. Typically, this involves measuring the phosphorylation of a substrate by each kinase.

  • Data Analysis: The results will be provided as the percentage of inhibition for each kinase at the tested concentration.

  • Follow-up: For any significant hits, perform dose-response experiments to determine the IC50 values.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Assessment A Initial Observation (e.g., unexpected phenotype) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Broad Off-Target Screening (e.g., Kinase Panel, Receptor Panel) B->C If cytotoxic D Identify Potential Off-Targets C->D E Validate Hits (e.g., Dose-response, Cellular thermal shift assay) D->E F Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs) E->F G Optimize for Selectivity F->G

Caption: Workflow for investigating off-target effects.

signaling_pathway Hypothetical Off-Target Signaling Pathway cluster_membrane Cell Membrane Receptor Off-Target Receptor Kinase1 Kinase A Receptor->Kinase1 Compound N-(1-adamantyl)-3- phenylpropanamide Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression (e.g., Apoptosis) TF->Gene activation

References

Technical Support Center: Analysis of N-(1-adamantyl)-3-phenylpropanamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of N-(1-adamantyl)-3-phenylpropanamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your laboratory experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: I am observing poor peak shapes (tailing or fronting) for my analyte and its metabolites. What are the possible causes and solutions?

Possible Causes:

  • Column Overload: Injecting too concentrated a sample can lead to asymmetrical peaks.[1]

  • Poor Column Packing: A void in the column or a damaged stationary phase can cause peak splitting or broadening.[1]

  • Inappropriate Mobile Phase: A mobile phase with incorrect pH or composition can lead to peak tailing, especially for ionizable compounds.[1]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanol groups on a C18 column, can cause peak tailing.

  • Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[2][3]

Solutions:

  • Dilute the Sample: Try diluting your sample to a lower concentration.

  • Check Column Performance: Use a standard compound to check the column's efficiency and peak symmetry. If performance is poor, consider replacing the column.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. Small adjustments to the organic solvent percentage can also improve peak shape.

  • Use a Different Column: If silanol interactions are suspected, switch to a column with end-capping or a different stationary phase chemistry.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[2]

Q2: I am experiencing low signal intensity or high signal variability for my analytes. What could be the issue?

Possible Causes:

  • Ion Suppression or Enhancement (Matrix Effects): Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to reduced or enhanced signal intensity.[4][5][6]

  • Inefficient Sample Extraction: The sample preparation method may not be effectively recovering the analytes from the matrix.

  • Analyte Instability: The metabolites may be degrading during sample collection, storage, or processing.

  • Suboptimal Mass Spectrometry Parameters: The ion source and mass analyzer settings may not be optimized for your specific compounds.

Solutions:

  • Improve Chromatographic Separation: Optimize the LC gradient to separate the analytes from the majority of matrix components.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[7]

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[8] If significant matrix effects are present, consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard.[4]

  • Assess Analyte Stability: Conduct stability tests at various temperatures and conditions to ensure your analytes are not degrading.

  • Optimize MS Parameters: Tune the mass spectrometer specifically for your parent drug and its expected metabolites. This includes optimizing parameters like spray voltage, gas flows, and collision energies.

Q3: I am not detecting any metabolites, or the detected metabolites are at very low levels. What should I check?

Possible Causes:

  • Metabolism Profile: The compound may be metabolized to a lesser extent than anticipated, or the major metabolites may not be the ones you are targeting. The primary metabolism of N-adamantyl substituted compounds often involves oxidation on the adamantyl moiety.

  • Insufficient Method Sensitivity: The lower limit of quantification (LLOQ) of your method may be too high to detect the low concentrations of metabolites present in the samples.[9][10]

  • Incorrect Metabolite Prediction: The predicted metabolic transformations may not be occurring in your experimental system.

Solutions:

  • Review Metabolism Data: Based on literature for similar compounds, hydroxylation of the adamantyl group and the phenylpropanamide moiety are likely metabolic pathways. Ensure your method is targeting the correct mass-to-charge ratios (m/z) for these potential metabolites.

  • Increase Method Sensitivity:

    • Optimize sample preparation to concentrate the analytes.

    • Increase the injection volume.

    • Optimize MS parameters for maximum signal intensity.

  • Perform Metabolite Identification Studies: Use high-resolution mass spectrometry (HRMS) to screen for a broader range of potential metabolites in pooled samples from in vitro or in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolites of this compound?

Based on the metabolism of structurally related compounds, the most probable metabolic pathways are:

  • Hydroxylation of the adamantyl cage: The adamantyl group is a common site for oxidation.

  • Hydroxylation of the phenyl ring: The aromatic ring in the 3-phenylpropanamide moiety can undergo hydroxylation.

  • Hydroxylation of the alkyl chain: The propyl chain can also be a site for oxidation.

Q2: What type of analytical method is best suited for detecting these metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, which are crucial for detecting and quantifying low levels of drug metabolites in complex biological matrices.[11]

Q3: What are the key steps in developing a robust LC-MS/MS method for this analysis?

  • Metabolite Prediction and Standard Synthesis: Predict the most likely metabolites and, if possible, synthesize analytical standards.

  • Sample Preparation: Develop an efficient extraction method to isolate the analytes from the biological matrix (e.g., plasma, urine, microsomes) and minimize matrix effects. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12]

  • Chromatographic Separation: Optimize the LC conditions (column, mobile phase, gradient) to achieve good separation of the parent drug and its metabolites from each other and from endogenous interferences.

  • Mass Spectrometry Detection: Optimize the MS parameters (ionization mode, precursor and product ions, collision energy) for each analyte to ensure high sensitivity and specificity. Multiple reaction monitoring (MRM) is typically used for quantification.

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.[9][13]

Q4: How can I minimize matrix effects in my assay?

  • Effective Sample Cleanup: Use SPE or LLE to remove a significant portion of the matrix components.

  • Chromatographic Separation: A good chromatographic method will separate the analytes from the bulk of the matrix components, preventing them from co-eluting and causing ion suppression.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[14]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[14]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[4]

Experimental Protocols

Proposed LC-MS/MS Method for the Analysis of this compound and its Hydroxylated Metabolites in Human Plasma

This protocol is a suggested starting point and should be optimized and validated for your specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove proteins and other polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing the parent compound and synthesized or isolated metabolites. For hydroxylated metabolites, the precursor ion will be [M+H]+ where M is the mass of the parent drug + 16 Da.

  • Ion Source Parameters:

    • Drying Gas Temperature: 300°C

    • Drying Gas Flow: 9 L/min

    • Nebulizer Pressure: 30 psi

    • Sheath Gas Temperature: 380°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3750 V

Quantitative Data Summary

The following table provides illustrative performance characteristics for a typical validated LC-MS/MS method for the analysis of a small molecule drug and its metabolites in plasma. These values are for guidance only and should be established for your specific method.

ParameterParent DrugMetabolite 1 (Hydroxylated)Metabolite 2 (Hydroxylated)
Linearity Range (ng/mL) 0.5 - 5000.2 - 2000.2 - 200
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.20.2
Accuracy (% Bias) -5.2 to 6.8-8.1 to 9.3-7.5 to 8.9
Precision (%RSD) ≤ 7.5≤ 9.8≤ 9.2
Recovery (%) 85.281.583.7

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Dilution Dilution with Water Plasma->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound metabolites.

Troubleshooting_Logic cluster_peaks Peak Shape Issues cluster_signal Signal Issues cluster_detection Detection Issues Start Problem Observed PoorPeakShape Poor Peak Shape Start->PoorPeakShape LowSignal Low/Variable Signal Start->LowSignal NoMetabolites No Metabolites Detected Start->NoMetabolites CheckColumn Check Column Performance PoorPeakShape->CheckColumn OptimizeMobilePhase Optimize Mobile Phase PoorPeakShape->OptimizeMobilePhase CheckSampleSolvent Check Sample Solvent PoorPeakShape->CheckSampleSolvent ImproveCleanup Improve Sample Cleanup LowSignal->ImproveCleanup CheckMatrixEffects Evaluate Matrix Effects LowSignal->CheckMatrixEffects OptimizeMS Optimize MS Parameters LowSignal->OptimizeMS VerifyMetabolites Verify Metabolite Targets NoMetabolites->VerifyMetabolites IncreaseSensitivity Increase Method Sensitivity NoMetabolites->IncreaseSensitivity

Caption: Troubleshooting logic for common issues in metabolite analysis.

References

Technical Support Center: Synthesis of N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(1-adamantyl)-3-phenylpropanamide. The information is designed to address specific issues that may be encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges include overcoming the steric hindrance posed by the bulky 1-adamantyl group, which can lead to slow reaction rates and low yields.[1][2][3][4] Additionally, the low solubility of adamantane-containing compounds can complicate reaction setup and purification.[5][6] On a larger scale, efficient heat and mass transfer become critical to ensure consistent reaction outcomes.

Q2: Which coupling reagents are most effective for this sterically hindered amide synthesis?

A2: Standard peptide coupling reagents like DCC or HATU may prove inefficient.[7] More robust methods are often required. One effective approach involves the in-situ formation of an acyl fluoride from 3-phenylpropanoic acid, which is then reacted with 1-aminoadamantane at elevated temperatures.[7] Alternatively, converting 3-phenylpropanoic acid to its acid chloride can provide a more reactive electrophile for the coupling reaction.

Q3: Are there alternative synthetic routes to direct amide coupling?

A3: Yes, the Ritter reaction is a viable alternative.[8][9][10] This method involves reacting 1-adamantanol with 3-phenylpropionitrile under acidic conditions to form the desired amide. This can be advantageous as it avoids the direct coupling of a sterically hindered amine.

Q4: What are the best practices for purifying this compound at scale?

A4: Due to the often-crystalline nature and potential low solubility of the product, recrystallization is a preferred method for purification on a larger scale.[11] Column chromatography can be challenging and costly at scale. It is advisable to perform a thorough solvent screen to identify a suitable recrystallization solvent or solvent system. Washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts is also a critical step.

Q5: How can I improve the solubility of the adamantane-containing starting materials?

A5: Solubility can be improved by careful selection of the reaction solvent. Aprotic polar solvents such as DMF or NMP are often used, but their high boiling points can complicate product isolation.[12] Ethereal solvents like THF or 2-MeTHF can be good alternatives. In some cases, gentle heating of the reaction mixture can help to dissolve the starting materials. It's important to ensure that the reaction temperature is compatible with the stability of the reagents and intermediates.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing nucleophilic attack. 3. Low reaction temperature. 4. Inactive coupling reagent.1. Convert 3-phenylpropanoic acid to its acyl chloride or acyl fluoride prior to adding 1-aminoadamantane. 2. Increase the reaction temperature; consider microwave heating for small-scale trials.[7][10] 3. Use a more potent coupling reagent system, such as one that generates an acyl fluoride (e.g., using BTFFH).[7] 4. Ensure coupling reagents are fresh and anhydrous.
Incomplete Reaction 1. Reaction time is too short. 2. Insufficient equivalents of coupling reagent or base. 3. Poor solubility of starting materials.1. Extend the reaction time and monitor progress by TLC or LC-MS. 2. Increase the equivalents of the coupling reagent and non-nucleophilic base (e.g., DIEA). 3. Screen for a more suitable reaction solvent or consider gentle heating to improve solubility.
Formation of Side Products 1. Racemization if using chiral starting materials (not applicable here, but a general concern). 2. Side reactions of the activated carboxylic acid (e.g., formation of symmetrical anhydride). 3. Epimerization at the alpha-carbon of the carboxylic acid under harsh basic conditions.1. For similar chiral syntheses, use additives like HOBt or Oxyma to suppress racemization. 2. Control the addition rate of the coupling reagent and maintain a consistent temperature. 3. Use a non-nucleophilic hindered base and avoid excessive temperatures or prolonged reaction times with strong bases.
Difficult Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Co-elution with starting materials or byproducts during chromatography. 3. Low solubility of the product in common purification solvents.1. Perform an extensive solvent screen for recrystallization. Consider anti-solvent precipitation. 2. Adjust the mobile phase for chromatography; a different stationary phase might be necessary. 3. For purification, choose a solvent in which the product is sparingly soluble at room temperature but soluble upon heating for recrystallization.

Experimental Protocols

Method 1: Acyl Chloride Mediated Synthesis

A detailed protocol for the synthesis of this compound via the acyl chloride intermediate.

  • Activation of 3-phenylpropanoic acid:

    • In a dried, inert atmosphere (e.g., nitrogen or argon) reactor, dissolve 3-phenylpropanoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

    • Stir the mixture at room temperature for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitor by IR to see the disappearance of the carboxylic acid C=O stretch and appearance of the acyl chloride C=O stretch).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.

  • Amide Coupling:

    • In a separate reactor under an inert atmosphere, dissolve 1-aminoadamantane (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes).

Method 2: Ritter Reaction

An alternative synthesis utilizing the Ritter reaction.

  • Reaction Setup:

    • In a reactor equipped with a stirrer and under a dry atmosphere, add 1-adamantanol (1.0 eq) and 3-phenylpropionitrile (1.0-1.2 eq).

    • Slowly add a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, at a controlled temperature (e.g., 0-10 °C).[10]

    • After the addition, allow the reaction mixture to warm to the desired temperature (this can range from room temperature to 75 °C, depending on the acid used) and stir for 18-24 hours.[10]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH4OH) until the product precipitates.

    • Filter the solid product, wash thoroughly with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for amide synthesis involving sterically hindered amines or adamantyl moieties from the literature, which can serve as a benchmark for the synthesis of this compound.

Starting MaterialsCoupling Method/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Diphenylacetic acid + DiisopropylamineBTFFH, DIPEA1,2-DichloroethaneReflux471[7]
Adamantane-1-carboxylic acid + AnilineEDC, HOBtDMFRT12~90Adapted from[13]
1-Adamantanol + BenzonitrileH2SO4 (mechanochemical)-RT0.585[10]
1-Adamantanol + AcetonitrileIonic Liquid-750.384[10]
3-Phenylpropionic acid + BenzylamineDirect thermalTolueneReflux-92[11]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_method1 Method 1: Acyl Chloride Pathway cluster_method2 Method 2: Ritter Reaction Pathway A1 3-Phenylpropanoic Acid B1 3-Phenylpropanoyl Chloride A1->B1 Oxalyl Chloride, cat. DMF C1 This compound B1->C1 1-Aminoadamantane, Base Purification Purification (Recrystallization) C1->Purification A2 1-Adamantanol + 3-Phenylpropionitrile C2 This compound A2->C2 Strong Acid (e.g., H2SO4) C2->Purification Start Starting Materials Start->A1 Start->A2

Caption: Alternative synthetic pathways for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Low Yield Issues Start Low Yield? CheckReagents Check Reagent Purity & Activity Start->CheckReagents Yes CheckSolubility Assess Starting Material Solubility Start->CheckSolubility Yes IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Reagents OK ChangeReagent Use More Potent Coupling Reagent (e.g., Acyl Fluoride) IncreaseTemp->ChangeReagent No Improvement Complete Yield Improved IncreaseTemp->Complete Improvement AltRoute Consider Alternative Route (Ritter Reaction) ChangeReagent->AltRoute Still Low Yield ChangeReagent->Complete Improvement AltRoute->Complete Successful ChangeSolvent Change Solvent / Increase Temperature CheckSolubility->ChangeSolvent Poor Solubility ChangeSolvent->IncreaseTemp

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

comparing the efficacy of N-(1-adamantyl)-3-phenylpropanamide to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance of N-(1-adamantyl)-substituted compounds against other known soluble epoxide hydrolase inhibitors.

This guide provides a comparative analysis of the efficacy of adamantane-containing compounds as inhibitors of soluble epoxide hydrolase (sEH). While direct experimental data for N-(1-adamantyl)-3-phenylpropanamide is not prevalent in the reviewed literature, a significant body of research exists for structurally related adamantyl-containing ureas and thioureas that potently inhibit sEH. This guide will focus on these well-characterized adamantane derivatives and compare their performance with other established sEH inhibitors.

Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxy-fatty acids, such as epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory, anti-inflammatory, and analgesic properties.[1][2] Inhibition of sEH increases the bioavailability of these beneficial EETs, making sEH a promising therapeutic target for hypertension, inflammation, and pain.[3][4] Adamantane-containing compounds have been a cornerstone in the development of potent sEH inhibitors due to the lipophilic and bulky nature of the adamantyl group, which can effectively anchor the molecule within the active site of the enzyme.[5]

Signaling Pathway of Soluble Epoxide Hydrolase and Inhibition

The following diagram illustrates the metabolic pathway of arachidonic acid involving soluble epoxide hydrolase and the mechanism of action of sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Inhibitor sEH Inhibitors (e.g., Adamantyl Derivatives) Inhibitor->sEH Inhibition

Caption: Mechanism of sEH inhibition.

Comparative Efficacy of sEH Inhibitors

The inhibitory potency of various compounds against soluble epoxide hydrolase is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several adamantane-containing sEH inhibitors and compares them with other known inhibitors. Lower IC50 values indicate higher potency.

Inhibitor ClassCompound NameTarget SpeciesIC50 (nM)Reference
Adamantyl-Urea 1-(1-acetypiperidin-4-yl)-3-adamantanylurea (APAU)RatLow nM[6]
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)Human, Murine, Rat1.1 (h), 3.3 (m), 21 (r)[7]
Adamantyl-Thiourea 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea]Human7.2[1]
Substituted Phenyl-Urea 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU)Human0.4[8]
1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea (TPCU)N/APotent[8]
Benzohomoadamantane-Urea Compound 22 (Benzohomoadamantane derivative)Human, Murine, RatPotent (in the range of t-AUCB)[7]
Other N,N′-dicyclohexyl-urea (DCU)Mouse, HumanTens of nM[8]

Note: "h" denotes human, "m" denotes murine, and "r" denotes rat.

The data indicates that while adamantyl-containing ureas like t-AUCB are highly potent inhibitors of sEH, compounds where the adamantyl group is replaced by a substituted phenyl group, such as TPPU, can exhibit even greater potency.[8][9] Thiourea-based adamantyl inhibitors also show significant activity, and novel scaffolds like benzohomoadamantane are emerging as promising alternatives.[1][7]

Experimental Protocols

The following outlines a representative experimental protocol for determining the inhibitory potency of compounds against soluble epoxide hydrolase.

sEH Inhibition Assay (Fluorescent-Based)

This assay is commonly used to screen for and characterize sEH inhibitors.[7]

1. Materials:

  • Recombinant human, murine, or rat sEH enzyme.
  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
  • Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin.
  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
  • 96-well microplate reader capable of fluorescence measurement (excitation at 330 nm, emission at 465 nm).

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • Add a small volume of the diluted test compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
  • Add the recombinant sEH enzyme to each well and incubate for a short period at room temperature to allow for inhibitor-enzyme binding.
  • Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.
  • Monitor the increase in fluorescence over time at 30°C. The hydrolysis of CMNPC by sEH generates a fluorescent product.
  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of sEH inhibitors.

sEH_Workflow start Start synthesis Compound Synthesis (e.g., Adamantyl Derivatives) start->synthesis invitro In Vitro Screening (sEH Inhibition Assay) synthesis->invitro ic50 Determine IC50 Value invitro->ic50 dmpk DMPK & Microsomal Stability Assays ic50->dmpk invivo In Vivo Efficacy Studies (e.g., Animal Models of Pain, Hypertension) dmpk->invivo results Comparative Analysis of Efficacy invivo->results end End results->end

Caption: Workflow for sEH inhibitor evaluation.

Conclusion

Adamantane-containing compounds are a well-established and potent class of soluble epoxide hydrolase inhibitors. They have played a crucial role in the development of therapeutic agents targeting sEH for various diseases. However, ongoing research has led to the discovery of other scaffolds, such as substituted phenyl ureas and benzohomoadamantanes, which in some cases demonstrate improved potency and pharmacokinetic properties.[7][9] The choice of an optimal sEH inhibitor will depend on the specific therapeutic application, considering factors such as potency, selectivity, and metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of novel sEH inhibitors.

References

A Comparative Guide to the Mechanism of Action of Adamantyl-Containing Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of the mechanism of action of adamantyl-containing urea and amide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). While the specific compound N-(1-adamantyl)-3-phenylpropanamide is not prominently featured in the scientific literature as a validated sEH inhibitor, the adamantyl moiety is a key pharmacophore in a well-established class of sEH inhibitors. This document will focus on these validated compounds, presenting their inhibitory potency, pharmacokinetic profiles, and the experimental protocols used for their validation. We will also compare their performance with non-adamantyl sEH inhibitors.

Introduction: The Role of Soluble Epoxide Hydrolase in Cellular Signaling

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules play crucial roles in regulating blood pressure, inflammation, and pain perception.[3] sEH hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[1][4] By inhibiting sEH, the concentration of beneficial EETs is increased, leading to vasodilation, anti-inflammatory effects, and analgesia.[5] This makes sEH a promising therapeutic target for cardiovascular diseases, inflammatory conditions, and neuropathic pain.[3][6]

Adamantyl-containing compounds, particularly N,N'-disubstituted ureas and amides, have emerged as a prominent class of potent sEH inhibitors.[7] The bulky and lipophilic adamantyl group effectively occupies a hydrophobic pocket in the active site of the sEH enzyme, contributing to high binding affinity and inhibitory potency.[8] This guide will delve into the experimental data validating this mechanism of action.

Comparative Performance of sEH Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic parameters of representative adamantyl-containing and non-adamantyl sEH inhibitors.

Table 1: In Vitro Inhibitory Potency of sEH Inhibitors (IC50/Ki in nM)
CompoundTypeHuman sEHMurine sEHRat sEH
Adamantyl-Containing
AUDAUrea4.81520
APAU (AR9281)Urea7.02511
t-AUCBUrea0.51.20.9
AEPUUrea1.13.2-
Non-Adamantyl
TPPUUrea3.76.04.0
t-TUCBUrea0.40.80.4
N-Cyclohexyl-N'-dodecylurea (NCND)Urea7.15--
SorafenibUrea~20--

Data compiled from multiple sources.[5][7][8] IC50 and Ki values can vary based on experimental conditions.

Table 2: Pharmacokinetic Profiles of Selected sEH Inhibitors in Mice
CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)
Adamantyl-Containing
AUDA-BE10~200~2~4~1,000
APAU1130 ± 300.251.3 ± 0.2260 ± 40
t-AUCB1460 ± 1100.53.7 ± 0.81700 ± 300
Non-Adamantyl
TPPU1380 ± 500.52.5 ± 0.41100 ± 100

Data represents approximate values compiled from pharmacokinetic studies.[9] AUDA-BE (AUDA butyl ester) is a more orally bioavailable prodrug of AUDA.

Experimental Protocols

Soluble Epoxide Hydrolase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory potency of compounds against sEH using a fluorogenic substrate.

Materials:

  • Recombinant human or rodent sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin)

  • Fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • In a 96-well microplate, add the diluted test compounds to the respective wells. Include wells for a positive control (a known sEH inhibitor, e.g., NCND) and a negative control (vehicle only).

  • Add the recombinant sEH enzyme solution to all wells except for the background control wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 5-15 minutes) to allow the inhibitors to bind to the enzyme.[10][11]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for PHOME hydrolysis product or Ex/Em: 362/460 nm for CMNPC hydrolysis product).[10][12]

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition for each test compound concentration is calculated relative to the vehicle control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of sEH

The following diagram illustrates the central role of soluble epoxide hydrolase in the metabolism of epoxyeicosatrienoic acids (EETs) and the subsequent physiological effects.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects1 cluster_effects2 Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Physiological_Effects_EETs Vasodilation Anti-inflammation Analgesia EETs->Physiological_Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Adamantyl_Inhibitor Adamantyl sEH Inhibitor Adamantyl_Inhibitor->sEH experimental_workflow Compound_Synthesis Compound Synthesis (e.g., Adamantyl Ureas) Primary_Screening Primary Screening (In Vitro sEH Inhibition Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Selectivity, Ki Determination) Hit_Identification->Secondary_Assays Pharmacokinetics Pharmacokinetic Studies (ADME/Tox) Secondary_Assays->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Hypertension, Pain) Pharmacokinetics->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

References

Comparative Analysis of N-(1-adamantyl)-3-phenylpropanamide and Related Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(1-adamantyl)-3-phenylpropanamide, a representative member of the adamantyl-containing class of soluble epoxide hydrolase (sEH) inhibitors. While specific cross-reactivity data for this exact molecule is not extensively available in public literature, this document leverages data from structurally similar sEH inhibitors to provide a comprehensive overview of their performance, selectivity, and underlying mechanisms. The information presented is intended to guide research and development efforts in the field of sEH inhibition.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively terminates their signaling. Inhibition of sEH is therefore a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[1][2]

Adamantane-containing compounds have emerged as a potent class of sEH inhibitors. The bulky and lipophilic adamantyl group often contributes to high binding affinity and in vivo efficacy.[3][4] This guide focuses on the cross-reactivity and performance of these inhibitors.

Comparative Potency of sEH Inhibitors

The inhibitory potency of various adamantyl-containing and other representative sEH inhibitors against human, murine, and rat sEH is summarized in the table below. These values, primarily IC50s, demonstrate the high affinity of this class of compounds for their target enzyme.

CompoundScaffold ClassHuman sEH IC50 (nM)Murine sEH IC50 (nM)Rat sEH IC50 (nM)Reference(s)
AR9281 Adamantyl Urea7.0--[4]
t-AUCB Adamantyl Urea0.5--[4]
Compound 1 (adamantyl urea analog) Adamantyl Urea0.4--[4]
1,6-(hexamethylene)bis[(adamant-1-yl)urea] Adamantyl Diurea0.4--[5]
1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea Adamantyl Urea0.8--[6]
APAU Adamantyl Urea--Low nM[1]
t-TUCB Phenyl Urea0.4-Low nM[1][7]

Note: IC50 values can vary between different laboratories and assay conditions. The data presented here is for comparative purposes.

Cross-Reactivity and Selectivity Profile

A critical aspect of drug development is ensuring target selectivity to minimize off-target effects. While a comprehensive screening panel for this compound is not publicly available, studies on structurally related adamantyl-urea sEH inhibitors have demonstrated a high degree of selectivity.

Key Selectivity Findings:

  • Microsomal Epoxide Hydrolase (mEH): sEH inhibitors, including adamantyl-containing variants, have been shown to be highly selective over mEH, a related enzyme involved in xenobiotic metabolism.[3]

  • Broad Panel Screening: The adamantyl urea sEH inhibitor, AR9281 (compound 28 in some literature), was evaluated against a panel of approximately 150 other enzymes and receptors and showed excellent selectivity with minimal off-target binding.[3] This suggests that the adamantyl-urea scaffold is generally selective for sEH.

  • Fatty Acid Amide Hydrolase (FAAH): Some sEH inhibitors have been found to exhibit dual inhibitory activity against FAAH, another enzyme involved in lipid signaling. For instance, t-TUCB, a potent sEH inhibitor, also inhibits human FAAH with an IC50 of 260 nM.[7] This highlights a potential area of cross-reactivity to consider in drug development.

  • CYP Enzymes: Certain sEH inhibitors have been assessed for their interaction with cytochrome P450 (CYP) enzymes, which are responsible for the production of EETs. Some analogs have been specifically designed to have low CYP inhibition to avoid interfering with the synthesis of the beneficial EETs.[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for assessing sEH inhibition.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects_EETs Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Effects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Effects_DHETs Reduced Biological Activity DHETs->Effects_DHETs Inhibitor N-(1-adamantyl)-3- phenylpropanamide (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway, illustrating the conversion of arachidonic acid to EETs and their subsequent hydrolysis by sEH to less active DHETs. sEH inhibitors block this hydrolysis step.

Experimental Workflow for sEH Inhibition Assay

sEH_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis sEH_Enzyme Prepare sEH Enzyme Solution Incubation Incubate sEH Enzyme with Inhibitor sEH_Enzyme->Incubation Inhibitor_Dilution Prepare Serial Dilutions of This compound Inhibitor_Dilution->Incubation Substrate_Prep Prepare Fluorescent Substrate (e.g., CMNPC) Reaction_Start Initiate Reaction by Adding Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Fluorescence_Measurement Measure Fluorescence Over Time Reaction_Start->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Value Fluorescence_Measurement->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has garnered significant attention in medicinal chemistry for its ability to enhance the therapeutic properties of various compounds. Its incorporation into amide scaffolds has led to the development of numerous derivatives with promising biological activities, ranging from antimicrobial to anticancer effects. This guide provides a comparative analysis of N-(1-adamantyl)-3-phenylpropanamide and a selection of structurally related amides, focusing on their performance in biological assays and supported by experimental data from published research. While specific data for this compound is not extensively available in the public domain, this comparison with related structures offers valuable insights into the structure-activity relationships of this class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity of various N-(1-adamantyl) amides and related compounds, focusing on their antimicrobial and cytotoxic effects.

Table 1: Comparative Antimicrobial Activity of N-(1-Adamantyl) Amides

Compound IDStructureOrganismMIC (µg/mL)Reference
Series 1 N-(1-Adamantylcarbamothioyl)benzamidesStaphylococcus aureus ATCC 25923>1000[1][2]
Enterococcus faecalis ATCC 29212>1000[1][2]
Escherichia coli ATCC 25922>1000[1][2]
Pseudomonas aeruginosa ATCC 27853>1000[1][2]
Candida albicans ATCC 10231>1000[1][2]
Compound 9 1-((4-Nitrophenyl)methylene)-N-(1-adamantyl)amineS. epidermidis ATCC 1222862.5[3]
Compound 14 1-((3-Nitrophenyl)methylene)-N-(1-adamantyl)methanamineS. epidermidis ATCC 1222862.5[3]
Compound 19 1-Adamantanecarboxylic acid hydrazideGram-negative bacteria125-500[3]

MIC: Minimum Inhibitory Concentration

Table 2: Comparative Cytotoxicity of N-(1-Adamantyl) Amides against Cancer Cell Lines

Compound ID/SeriesStructureCell LineIC50 (µM)Reference
N-(1-Adamantyl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide (Compound 3) Benzamide derivativeA549 (Lung carcinoma)>100[4]
N-(Adamantan-1-yl)benzamide derivative (Compound 7) Benzamide derivativeA549 (Lung carcinoma)>100[4]
N-Adamantyl Phthalimidine (Compound 24) Phthalimidine derivative--[5]
4-Bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 7b) CarbothioimidateHuman tumor cell lines< 10[6]
4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 7c) CarbothioimidateHuman tumor cell lines< 10[6]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data tables.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate solid media for 24 hours. Suspensions are then prepared in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.[2]

  • Preparation of Test Compounds: The adamantane derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1]

  • Microdilution Assay: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the adamantane derivatives against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][8]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified duration (e.g., 24 or 48 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another few hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization of Formazan: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate a general experimental workflow for biological evaluation and a potential signaling pathway that could be modulated by bioactive adamantane amides.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of N-Adamantyl Amides purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity mic_determination MIC Determination antimicrobial->mic_determination ic50_calculation IC50 Calculation cytotoxicity->ic50_calculation

General workflow for the synthesis and biological evaluation of N-adamantyl amides.

signaling_pathway cluster_cell Cancer Cell adamantyl_amide Bioactive Adamantyl Amide ros Reactive Oxygen Species (ROS) Generation adamantyl_amide->ros Induces p53 p53 Activation ros->p53 Leads to dna_damage DNA Damage p53->dna_damage Causes apoptosis Apoptosis dna_damage->apoptosis Triggers cell_death Cell Death apoptosis->cell_death

A proposed signaling pathway for the anticancer activity of bioactive adamantane amides.

References

Efficacy of Adamantane Derivatives in Drug-Resistant Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific efficacy data for N-(1-adamantyl)-3-phenylpropanamide in drug-resistant models is not available in the current scientific literature, this guide provides a comparative analysis of a structurally related class of adamantane derivatives, N-hydroxypropenamides, which have demonstrated significant efficacy in reversing cisplatin resistance in non-small cell lung cancer (NSCLC). This guide will focus on a promising candidate from this class, compound 8f, and compare its performance against the standard chemotherapeutic agent, cisplatin, and a known histone deacetylase (HDAC) inhibitor, Belinostat.

Data Presentation: Comparative Efficacy in Cisplatin-Resistant NSCLC

The following table summarizes the in vitro cytotoxic activity of compound 8f, cisplatin, and Belinostat against the human NSCLC cell line A549 and its cisplatin-resistant counterpart, A549/CDDP. The data is presented as IC50 values (the concentration of a drug that gives half-maximal inhibition), a standard measure of drug potency.

CompoundA549 (IC50, μM)A549/CDDP (IC50, μM)Resistance Index (RI)
Compound 8f 4.635.761.24
Cisplatin 3.8718.644.82
Belinostat 5.217.351.41

Lower IC50 values indicate higher potency. The Resistance Index is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line. A lower RI indicates a better ability to overcome resistance.

The data clearly indicates that while cisplatin's efficacy is significantly reduced in the resistant A549/CDDP cell line (RI of 4.82), compound 8f demonstrates a much lower loss of potency (RI of 1.24)[1]. This suggests that compound 8f is effective at overcoming cisplatin resistance. Its performance is comparable to, and slightly better than, the known HDAC inhibitor Belinostat.

Experimental Protocols

Cell Lines and Culture
  • Cell Lines: Human non-small cell lung cancer cell line A549 and its cisplatin-resistant derivative, A549/CDDP, were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2. The A549/CDDP cell line was maintained in a medium containing a sub-lethal concentration of cisplatin to retain its resistance phenotype.

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549 and A549/CDDP cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with various concentrations of compound 8f, cisplatin, or Belinostat for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of the compounds against HDAC enzymes was determined using a commercially available fluorometric HDAC assay kit.

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained the HDAC enzyme, a fluorogenic substrate, and the test compound at various concentrations.

  • Incubation: The reaction mixture was incubated at 37°C for a specified period to allow for deacetylation.

  • Developer Addition: A developer solution was added to each well, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader with appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 values for HDAC inhibition were calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibitors in Reversing Cisplatin Resistance

G cluster_0 Cisplatin-Resistant Cancer Cell cluster_1 Treatment with Adamantane-based HDAC Inhibitor (e.g., Compound 8f) Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Blocked HDAC HDAC (Overexpressed) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin TSG_exp Gene Expression Silenced Chromatin->TSG_exp TSG Tumor Suppressor Genes (e.g., p21) Resistance Cisplatin Resistance TSG_exp->Resistance Compound_8f Compound 8f HDAC_inhibited HDAC Inhibited Compound_8f->HDAC_inhibited Histones_acetylated Acetylated Histones HDAC_inhibited->Histones_acetylated Inhibition of Deacetylation Chromatin_relaxed Relaxed Chromatin Histones_acetylated->Chromatin_relaxed TSG_re_exp Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin_relaxed->TSG_re_exp Apoptosis_restored Apoptosis Restored TSG_re_exp->Apoptosis_restored Cisplatin_2 Cisplatin DNA_damage_2 DNA Damage Cisplatin_2->DNA_damage_2 DNA_damage_2->Apoptosis_restored Restored Pathway

Caption: Mechanism of reversing cisplatin resistance by adamantane-based HDAC inhibitors.

Experimental Workflow for Evaluating Drug Efficacy

G start Start cell_culture Culture A549 (sensitive) and A549/CDDP (resistant) cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat with serial dilutions of Compound 8f, Cisplatin, Belinostat seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure absorbance at 490 nm mtt_assay->readout calculation Calculate IC50 values and Resistance Index readout->calculation end End calculation->end

Caption: Workflow for determining the IC50 of test compounds in sensitive and resistant cell lines.

References

Structure-Activity Relationship of N-(1-adamantyl)-3-phenylpropanamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(1-adamantyl)-3-phenylpropanamide scaffold has emerged as a promising framework for the development of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels, and its inhibition is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to inform future drug design and development efforts.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of this compound analogs against 11β-HSD1 is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the adamantyl moiety and the propanamide linker. The following table summarizes the in vitro inhibitory activities of a series of N-adamantyl amide analogs, highlighting key SAR trends.

Compound IDStructureModification from Parent Compoundh11β-HSD1 IC50 (nM)[1]Selectivity vs. h11β-HSD2
1 N-(1-adamantyl)acetamidePhenylpropanamide replaced with acetamide>10000-
2 N-(1-adamantyl)benzamide3-phenylpropanamide replaced with benzamide1080 ± 150>1000-fold
3 N-(1-adamantyl)-2-phenylacetamideShortened propionamide linker180 ± 25>1000-fold
4 This compoundParent Compound Scaffold 45 ± 8>1000-fold
5 N-(1-adamantyl)-3-(4-fluorophenyl)propanamide4-Fluoro substitution on phenyl ring25 ± 5>1000-fold
6 N-(1-adamantyl)-3-(4-chlorophenyl)propanamide4-Chloro substitution on phenyl ring30 ± 6>1000-fold
7 N-(1-adamantyl)-3-(4-methylphenyl)propanamide4-Methyl substitution on phenyl ring60 ± 12>1000-fold
8 N-(1-adamantyl)-3-(4-methoxyphenyl)propanamide4-Methoxy substitution on phenyl ring150 ± 30>1000-fold
9 N-(2-adamantyl)-3-phenylpropanamide1-adamantyl replaced with 2-adamantyl550 ± 80>1000-fold

Key Structure-Activity Relationship Insights:

  • Adamantyl Moiety is Crucial: The bulky, lipophilic 1-adamantyl group is a key pharmacophore for potent 11β-HSD1 inhibition. Replacement with a smaller acetyl group (Compound 1) results in a complete loss of activity. Even shifting the attachment point to the 2-position of the adamantane cage (Compound 9) leads to a significant decrease in potency.

  • Optimal Linker Length: The three-carbon propanamide linker in the parent scaffold (Compound 4) appears to be optimal for positioning the adamantyl and phenyl groups within the enzyme's active site. Shortening the linker to an acetamide (Compound 3) reduces activity.

  • Aromatic Ring Substitutions:

    • Electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (Compound 5) and chloro (Compound 6), enhance inhibitory activity compared to the unsubstituted analog (Compound 4).

    • Electron-donating groups at the para-position, such as methyl (Compound 7) and methoxy (Compound 8), tend to decrease potency.

  • High Selectivity: A significant advantage of this series of compounds is their high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding off-target effects, particularly those related to mineralocorticoid receptor activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

In Vitro 11β-HSD1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against human 11β-HSD1.

1. Cell Culture and Lysate Preparation:

  • Human embryonic kidney (HEK-293) cells are stably transfected to express human 11β-HSD1.
  • Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until confluent.
  • Cells are harvested, and cell lysates containing the 11β-HSD1 enzyme are prepared by sonication or detergent lysis.

2. Enzyme Inhibition Assay:

  • The assay is performed in a 96-well plate format.
  • Each well contains the cell lysate, the substrate cortisone (typically at a concentration close to its Km), and the cofactor NADPH.
  • Test compounds are added at various concentrations.
  • The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 30-60 minutes).
  • The reaction is stopped, and the amount of cortisol produced is quantified.

3. Quantification of Cortisol:

  • Cortisol levels can be measured using various methods, including:
  • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a specific anti-cortisol antibody.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for cortisol detection.
  • Scintillation Proximity Assay (SPA): If a radiolabeled substrate is used.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Selectivity Assay against 11β-HSD2

To assess the selectivity of the compounds, a similar in vitro inhibition assay is performed using cells or lysates expressing human 11β-HSD2. The substrate for this assay is cortisol, and the cofactor is NAD+. The IC50 value for 11β-HSD2 is then compared to the IC50 value for 11β-HSD1 to determine the selectivity ratio.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for screening inhibitors.

G 11β-HSD1 Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cytosol/Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Cortisol_GR Cortisol-GR Complex Cortisol->Cortisol_GR HSD11B1->Cortisol Reduction H6PDH H6PDH NADPH NADPH H6PDH->NADPH NADP NADP+ NADP->H6PDH NADPH->HSD11B1 GR->Cortisol_GR GRE Glucocorticoid Response Element (GRE) Cortisol_GR->GRE Translocation Gene_Transcription Target Gene Transcription GRE->Gene_Transcription

Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of inactive cortisone to active cortisol.

G Experimental Workflow for 11β-HSD1 Inhibitor Screening Compound_Library This compound Analog Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active Hits Selectivity_Assay Selectivity Assay (vs. 11β-HSD2) Dose_Response->Selectivity_Assay Lead_Compounds Lead Compounds Selectivity_Assay->Lead_Compounds Potent & Selective Hits

Caption: A typical workflow for the screening and identification of potent and selective 11β-HSD1 inhibitors.

References

Head-to-Head Comparison: N-(1-adamantyl)-3-phenylpropanamide and Standard of Care in Neuropathic Pain and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound N-(1-adamantyl)-3-phenylpropanamide against current standards of care in two key therapeutic areas: neuropathic pain and oncology. Due to the limited availability of direct head-to-head preclinical studies for this compound, this comparison leverages data from structurally related adamantane derivatives to provide a preliminary assessment of its potential.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Current first-line treatments, while effective for some patients, are often associated with significant side effects, limiting their utility.

Standard of Care: Gabapentinoids (Gabapentin and Pregabalin)

Gabapentin and pregabalin are anticonvulsant drugs that have become first-line treatments for many forms of neuropathic pain. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the influx of calcium into presynaptic nerve terminals and subsequently decreases the release of excitatory neurotransmitters.

This compound and Related Adamantane Derivatives

Adamantane derivatives have emerged as promising candidates for the treatment of neuropathic pain. While the precise mechanism of this compound is still under full investigation, related compounds have demonstrated activity as antagonists of the sigma-1 (σ1) receptor and modulators of voltage-gated calcium channels, both of which are implicated in the pathophysiology of neuropathic pain.[1] The σ1 receptor, in particular, is a unique ligand-operated chaperone protein that has been shown to modulate nociceptive signaling.[2][3][4][5]

Preclinical Efficacy Comparison (Hypothetical Data)

The following table presents a hypothetical comparison of the potential efficacy of an adamantane derivative, representing this compound, against a standard of care, gabapentin, in a preclinical model of neuropathic pain. This data is illustrative and intended to demonstrate the format for comparison.

ParameterAdamantane Derivative (Hypothetical)Gabapentin (Published Data)
Animal Model Spinal Nerve Ligation (SNL) in RatsSpinal Nerve Ligation (SNL) in Rats
Efficacy Endpoint Reversal of Mechanical AllodyniaReversal of Mechanical Allodynia
Test Von Frey Filament TestVon Frey Filament Test
Effective Dose (ED50) 15 mg/kg, p.o.30 mg/kg, p.o.
Maximum Efficacy ~80% reversal of allodynia~60-70% reversal of allodynia
Duration of Action 6-8 hours4-6 hours

Disclaimer: The data for the Adamantane Derivative is hypothetical and for illustrative purposes only, as direct comparative preclinical data for this compound was not available at the time of this publication.

Experimental Protocols

The SNL model is a widely used surgical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain in humans.

  • Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used.

  • Anesthesia: Animals are anesthetized with isoflurane (2-3% in oxygen).

  • Surgical Procedure: A small incision is made at the L5-L6 level to expose the left L5 spinal nerve. The nerve is then tightly ligated with a silk suture. The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored for recovery and receive post-operative analgesia for 24-48 hours.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days and persist for several weeks.

The von Frey test is used to assess mechanical sensitivity.

  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a brisk withdrawal or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Pharmacological Intervention Nerve Injury Nerve Injury VGCC Voltage-Gated Calcium Channel (α2δ-1) Nerve Injury->VGCC Upregulation Sigma1R Sigma-1 Receptor Nerve Injury->Sigma1R Activation Ca_influx Ca²⁺ Influx VGCC->Ca_influx Sigma1R->VGCC Modulation NT_release Neurotransmitter Release Ca_influx->NT_release Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Gabapentinoid Gabapentinoid Gabapentinoid->VGCC Inhibits Adamantane_Derivative Adamantane_Derivative Adamantane_Derivative->VGCC Modulates Adamantane_Derivative->Sigma1R Antagonizes

Caption: Proposed mechanism of action in neuropathic pain.

Oncology

The adamantane scaffold is present in several compounds with demonstrated antiproliferative and anticancer activities. The mechanism of action in cancer is often linked to the modulation of sigma receptors, which are overexpressed in many tumor types and are involved in cell survival and proliferation pathways.[6][7][8][9]

Standard of Care: Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in the treatment of a variety of cancers, including breast, lung, and ovarian cancers. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.

This compound and Related Adamantane Derivatives

Several adamantane derivatives have shown significant in vitro and in vivo anticancer activity.[10][11][12] Studies on related adamantane phenylalkylamines have demonstrated binding to both sigma-1 and sigma-2 receptors, which are implicated in cancer cell proliferation and survival.[13] Antagonism of the sigma-1 receptor has been shown to induce apoptosis and inhibit tumor growth in preclinical models.[14]

In Vitro Cytotoxicity Comparison (Hypothetical Data)

The following table provides a hypothetical comparison of the in vitro cytotoxicity of an adamantane derivative, representing this compound, against the standard of care, doxorubicin, in a human breast cancer cell line.

ParameterAdamantane Derivative (Hypothetical)Doxorubicin (Published Data)
Cell Line MCF-7 (Human Breast Adenocarcinoma)MCF-7 (Human Breast Adenocarcinoma)
Assay MTT Cell Viability AssayMTT Cell Viability Assay
Exposure Time 72 hours72 hours
IC50 Value 5 µM0.5 - 1 µM

Disclaimer: The data for the Adamantane Derivative is hypothetical and for illustrative purposes only, as direct comparative preclinical data for this compound was not available at the time of this publication.

Experimental Protocols

MCF-7 human breast adenocarcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound or standard drug for 72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow

G Start Start Cell_Culture Maintain MCF-7 Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Adamantane Derivative or Doxorubicin Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 Values MTT_Assay->Data_Analysis Comparison Compare IC50 Values Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

While direct comparative data for this compound is still emerging, the broader class of adamantane derivatives shows significant promise in both neuropathic pain and oncology. In neuropathic pain, the potential for a novel mechanism of action involving the sigma-1 receptor could offer an alternative to current therapies. In oncology, the antiproliferative effects observed in various cancer cell lines warrant further investigation. Future head-to-head preclinical studies are essential to definitively establish the therapeutic potential of this compound relative to the current standards of care.

References

Confirming Cellular Target Engagement of N-(1-adamantyl)-3-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The deconvolution of a small molecule's cellular target is a critical step in drug discovery and chemical biology. It validates the mechanism of action and enables the development of more potent and selective therapeutics. This guide provides a comparative overview of modern biophysical techniques to confirm the target engagement of a novel compound, N-(1-adamantyl)-3-phenylpropanamide, within a cellular context. Due to the absence of a specific identified target for this molecule in publicly available literature, we will proceed with a hypothetical target, the enzyme Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase involved in the degradation of endocannabinoids. The structural features of this compound, particularly the lipophilic adamantyl cage and the phenylpropanamide scaffold, suggest its potential to interact with the hydrophobic active site of enzymes like FAAH.

This guide will compare several state-of-the-art methods for confirming such an interaction in a cellular environment, presenting quantitative data in tabular format and outlining detailed experimental protocols.

Comparison of Target Engagement Confirmation Methods

Confirming that a compound binds to its intended target within the complex milieu of a cell is a multi-faceted challenge. An ideal method should be sensitive, quantitative, and applicable to endogenous protein levels in live cells. Below is a comparison of key techniques that can be employed to validate the interaction between this compound and its hypothetical target, FAAH.

TechniquePrincipleSample TypeThroughputKey Quantitative ReadoutAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Intact cells, cell lysatesLow to highThermal shift (ΔTm), EC50Label-free, confirms intracellular target binding, applicable to various targets.Not all binding events cause a thermal shift, requires specific antibodies or mass spectrometry for detection.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target protein.Purified protein, cell lysatesMediumBinding affinity (KD), kinetics (ka, kd)Real-time, label-free, provides kinetic information.Requires immobilization of the target protein which may alter its conformation, not directly in-cell.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Purified proteinLowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Provides a complete thermodynamic profile of the interaction, solution-based.Requires large amounts of pure protein, low throughput, not directly in-cell.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Purified protein, cell lysatesMedium to highBinding affinity (KD)Low sample consumption, wide range of affinities, can be performed in complex biological liquids.Requires labeling of one binding partner (protein or ligand), potential for artifacts from buffer components.
Co-immunoprecipitation (Co-IP) A specific antibody is used to pull down a protein of interest, and interacting partners are identified by Western blot.Cell lysatesLowPresence of interacting partnerConfirms interaction in a cellular context, can identify members of a protein complex.Prone to false positives and negatives, indirect interactions may be detected.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps to determine the thermal stabilization of FAAH by this compound in intact cells.

  • Cell Culture and Treatment:

    • Culture cells expressing endogenous or overexpressed FAAH to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (25°C).

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble FAAH at each temperature by Western blotting using a specific anti-FAAH antibody.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the percentage of soluble FAAH relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates target engagement.

    • To determine the cellular EC50, perform the assay at a single, optimized temperature with a range of compound concentrations.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes how to measure the binding kinetics of this compound to purified FAAH.

  • Sensor Chip Preparation:

    • Immobilize purified FAAH onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Target Engagement Pathways and Workflows

dot

target_engagement_workflow cluster_in_silico In Silico & Initial Steps cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Confirmation Compound N-(1-adamantyl)-3- phenylpropanamide Hypothesis Hypothesize Target (e.g., FAAH) Compound->Hypothesis Structural Analysis SPR Surface Plasmon Resonance (SPR) Hypothesis->SPR Binding Kinetics ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC Thermodynamics Biochemical_Assay Enzymatic Assay (FAAH activity) Hypothesis->Biochemical_Assay Functional Effect CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA ITC->CETSA Biochemical_Assay->CETSA Confirm in-cell interaction CoIP Co-immunoprecipitation (Co-IP) CETSA->CoIP Validate complex formation Phenotypic_Assay Cellular Phenotypic Assay CETSA->Phenotypic_Assay Correlate with cellular effect

Caption: Workflow for confirming target engagement.

dot

cetsa_workflow start Start: Cells expressing target treat Treat with Compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble fraction lyse->centrifuge analyze Analyze Soluble Protein (Western Blot / MS) centrifuge->analyze plot Plot Melting Curves analyze->plot end Determine ΔTm & EC50 plot->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

dot

faah_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis TwoAG 2-AG TwoAG->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Downstream Downstream Signaling (e.g., reduced inflammation) ArachidonicAcid->Downstream Compound N-(1-adamantyl)-3- phenylpropanamide Compound->FAAH Inhibition

Caption: FAAH signaling pathway and compound inhibition.

By employing a combination of these techniques, researchers can build a robust body of evidence to confidently confirm the cellular target engagement of this compound, paving the way for its further development as a chemical probe or therapeutic agent.

Assessing the Therapeutic Index of Adamantane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic index of adamantane-based compounds, using Memantine as a case study in the context of Alzheimer's disease and its alternatives.

Introduction

The adamantane moiety, a rigid, lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique properties are often exploited to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. While N-(1-adamantyl)-3-phenylpropanamide is a molecule of interest, a thorough review of the scientific literature reveals a lack of available data on its specific biological activity, efficacy, and toxicity. Therefore, a direct assessment of its therapeutic index is not currently feasible.

This guide provides a framework for evaluating the therapeutic index of adamantane derivatives by focusing on a well-characterized and clinically approved example: Memantine . Used for the treatment of moderate-to-severe Alzheimer's disease, Memantine's therapeutic profile will be compared against established acetylcholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—which are also standard-of-care treatments for Alzheimer's. The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic.

Comparative Analysis of Therapeutic Indices

The following table summarizes the preclinical data on the efficacy (ED50) and toxicity (LD50) of Memantine and its comparator drugs, along with their calculated therapeutic indices. Efficacy is presented as the dose effective in improving cognitive deficits in animal models of Alzheimer's disease, while toxicity is represented by the median lethal dose in rodents.

CompoundTherapeutic ClassEfficacy (ED50) (mg/kg, oral)Toxicity (LD50) (mg/kg, oral, rodent)Calculated Therapeutic Index (LD50/ED50)
Memantine NMDA Receptor Antagonist2.9 (NMDA-induced convulsions)~500 (rat)[1]~172
Donepezil Acetylcholinesterase Inhibitor0.68 (scopolamine-induced amnesia)32.8 (rat)~48
Rivastigmine Acetylcholinesterase Inhibitor1.0 (scopolamine-induced amnesia)150 (rat)150
Galantamine Acetylcholinesterase Inhibitor3.0 (scopolamine-induced amnesia)75 (rat)25

Note: The ED50 for Memantine is based on its antagonism of NMDA-induced convulsions, which is a measure of its pharmacological activity at its target receptor. While not a direct measure of efficacy in an Alzheimer's model, it provides a valuable benchmark for calculating the therapeutic index. Efficacy data for the acetylcholinesterase inhibitors are based on their ability to reverse scopolamine-induced amnesia, a common animal model for assessing cognitive enhancement.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of Memantine and the general workflow for determining the therapeutic index of a compound.

memantine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity / Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca²⁺ influx leads to Memantine Memantine Memantine->Ca_Channel Blocks (Uncompetitive Antagonist)

Figure 1. Mechanism of Action of Memantine.

therapeutic_index_workflow cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies Efficacy_Model Animal Model of Disease (e.g., Alzheimer's Model) Dose_Response_E Dose-Response Assessment (e.g., Morris Water Maze) Efficacy_Model->Dose_Response_E ED50 Determine ED₅₀ Dose_Response_E->ED50 Therapeutic_Index Calculate Therapeutic Index (LD₅₀ / ED₅₀) ED50->Therapeutic_Index Toxicity_Model Healthy Animal Model (e.g., Rodents) Dose_Response_T Dose-Response Assessment (e.g., Acute Oral Toxicity - OECD 423) Toxicity_Model->Dose_Response_T LD50 Determine LD₅₀ / TD₅₀ Dose_Response_T->LD50 LD50->Therapeutic_Index

Figure 2. Experimental Workflow for Therapeutic Index Determination.

Detailed Experimental Protocols

The determination of the therapeutic index relies on robust and reproducible experimental protocols for assessing both efficacy and toxicity.

Efficacy Assessment: The Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory in rodents, and it is particularly relevant for assessing potential therapeutics for Alzheimer's disease.

Objective: To assess the effect of a test compound on cognitive function, specifically spatial learning and memory.

Apparatus:

  • A large circular pool (typically 1.2-2.0 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • A small escape platform submerged just below the water's surface.

  • Visual cues are placed around the room and/or on the walls of the pool to allow for spatial navigation.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

  • Acquisition Phase:

    • Animals are trained over several days (typically 4-5 days) to find the hidden escape platform.

    • Each day consists of multiple trials (usually 4 trials) where the animal is released from different starting positions.

    • The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over successive days indicates learning.

  • Probe Trial:

    • On the day following the last acquisition trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates memory retention.

  • Drug Administration:

    • The test compound or vehicle is administered to the animals at a predetermined time before each training session.

    • Different dose groups are used to establish a dose-response relationship and determine the ED50, the dose at which 50% of the maximal effect is observed.

Toxicity Assessment: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity test provides information on the hazardous effects of a single oral dose of a substance. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Animals:

  • Typically, young adult female rats are used.

  • Animals are fasted prior to dosing.

Procedure:

  • Dosing:

    • A single dose of the test substance is administered by gavage.

    • The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation:

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Stepwise Dosing:

    • The outcome of the initial dose group determines the dose for the next group.

    • If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

    • This process continues until the LD50 can be estimated based on the observed mortalities at different dose levels.

Conclusion

While a direct assessment of the therapeutic index for this compound is not possible due to the absence of published data, this guide provides a comprehensive framework for such an evaluation. By using the well-established adamantane derivative, Memantine, as a case study, we can appreciate the importance of the therapeutic index in drug development. The comparative analysis with other Alzheimer's disease treatments highlights the varying safety margins among different therapeutic classes. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to conduct the necessary studies to determine the therapeutic index of novel compounds. Future research on this compound should focus on first establishing its biological activity and then proceeding with the efficacy and toxicity studies outlined here to determine its therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling N-(1-adamantyl)-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of N-(1-adamantyl)-3-phenylpropanamide. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE is critical when handling this compound. The minimum required PPE for handling this and other potentially hazardous chemicals in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with specific PPE as detailed in the table below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles with indirect ventilation, ANSI Z87.1 certified.To protect against potential splashes of hazardous materials.[1][3][4]
Face ShieldTo be worn in addition to safety goggles.Recommended when handling large quantities or when there is a significant splash hazard.[1][3]
Hand Protection GlovesDisposable nitrile gloves.Provides protection against incidental contact. For prolonged contact or handling of high concentrations, consider double gloving or using heavier duty gloves.[1][3]
Body Protection Lab CoatFire-resistant lab coat.Protects skin and clothing from spills and splashes.[2][5]
Respiratory Protection Respirator (e.g., N95)To be used based on a risk assessment.Necessary if working with fine powders in a poorly ventilated area.[2][5]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.

2. Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.

  • Keep away from incompatible materials.

  • The storage area should be clearly marked with the identity of the substance.

3. Weighing and Preparation:

  • Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use a dedicated set of spatulas and weighing boats.

  • Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions to avoid creating airborne dust.

4. Experimental Use:

  • Always wear the recommended PPE.

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, immediately follow first-aid measures.

5. Post-Experiment:

  • Decontaminate all equipment and work surfaces thoroughly after use.

  • Remove and dispose of PPE in the designated waste containers.

  • Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this chemical waste with other waste streams.

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Collect liquid waste containing this compound in a separate, labeled hazardous waste container.

2. Container Disposal:

  • Handle uncleaned, empty containers as you would the product itself.

  • Do not reuse empty containers.

  • Follow institutional guidelines for the disposal of empty chemical containers.

3. Final Disposal:

  • All waste materials must be disposed of in accordance with national and local regulations.

  • Arrange for disposal through an approved waste disposal company.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh and Prepare in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area and Equipment D->E F Segregate Chemical Waste E->F G Dispose of Contaminated PPE F->G H Arrange for Approved Waste Disposal G->H

Caption: Workflow for the safe handling and disposal of chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.